4-(2-methyl-1H-imidazol-1-yl)benzonitrile
Description
Properties
IUPAC Name |
4-(2-methylimidazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-9-13-6-7-14(9)11-4-2-10(8-12)3-5-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMJRKMLLLJOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566845 | |
| Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122957-50-0 | |
| Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-(2-methyl-1H-imidazol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(2-methyl-1H-imidazol-1-yl)benzonitrile is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a benzonitrile group linked to a 2-methylimidazole moiety, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. This document serves as an in-depth technical guide, summarizing the core chemical properties, synthesis, and potential biological relevance of this compound.
Core Chemical Properties
The fundamental physicochemical properties of this compound are summarized below. These data are essential for its handling, characterization, and application in a research setting.
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2][3] |
| Synonyms | 1-(4-Cyanophenyl)-2-methylimidazole; 4-(2-methylimidazol-1-yl)benzonitrile | [4] |
| CAS Number | 122957-50-0 | [1][2][3][5] |
| Molecular Formula | C₁₁H₉N₃ | [1][3] |
| Molecular Weight | 183.21 g/mol | [1] |
| Monoisotopic Mass | 183.07965 Da | [6] |
| Appearance | White to light-colored powder/crystals (predicted for related compounds) | [7] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in Methanol (predicted for related compounds) | [7] |
| Predicted XLogP | 1.8 | [6][8] |
Spectral and Analytical Data
Spectroscopic data is critical for the unambiguous identification and characterization of this compound. While experimental spectra for this specific molecule are not widely published, predicted mass spectrometry data provides valuable information for its identification.
| Analysis Type | Predicted Data | Reference |
| Mass Spectrometry | Adduct [M+H]⁺: 184.08693 m/z | [6] |
| Adduct [M+Na]⁺: 206.06887 m/z | [6] | |
| Adduct [M+K]⁺: 222.04281 m/z | [6] | |
| Adduct [M+NH₄]⁺: 201.11347 m/z | [6] | |
| ¹H NMR | Experimental data not available in provided search results. | |
| ¹³C NMR | Experimental data not available in provided search results. | |
| Infrared (IR) | Experimental data not available in provided search results. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established synthetic routes for N-arylimidazoles. A common and effective method is the nucleophilic aromatic substitution reaction.
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for the synthesis of the title compound.
-
Preparation of the Nucleophile:
-
To a solution of 2-methylimidazole (1.0 eq) in a suitable aprotic polar solvent such as Dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 2-methylimidazole.
-
-
Substitution Reaction:
-
Add a solution of 4-fluorobenzonitrile (1.0-1.2 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench it by adding cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
-
Characterization:
-
The identity and purity of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
-
Biological Activity and Drug Development Potential
While specific biological data for this compound is limited, the core chemical scaffold is present in molecules with significant therapeutic applications. The nitrile group is a key pharmacophore in numerous approved drugs, and imidazole-containing compounds are known to exhibit a wide range of biological activities.[9]
Farnesyltransferase Inhibition
Derivatives of imidazole-containing benzonitriles have been investigated as potent farnesyltransferase inhibitors (FTIs).[10][11] Farnesyltransferase is a critical enzyme in the post-translational modification of the Ras protein, which is frequently mutated and constitutively active in many human cancers. Inhibition of this enzyme prevents the localization of Ras to the cell membrane, thereby disrupting downstream signaling pathways involved in cell proliferation and survival.
Potential Mechanism of Action: Ras Signaling Pathway
Caption: General mechanism of farnesyltransferase inhibitors on the Ras pathway.
The structural similarity of this compound to known FTIs suggests it could be a valuable lead compound for the development of novel anticancer agents.[11] Further investigation into its inhibitory activity against farnesyltransferase and its effects on cancer cell lines is warranted. The compound may also serve as a building block for more complex molecules targeting other protein kinases or enzymes implicated in disease.[12]
References
- 1. scbt.com [scbt.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. aobchem.com [aobchem.com]
- 4. This compound | 122957-50-0 [amp.chemicalbook.com]
- 5. 122957-50-0|this compound|BLD Pharm [bldpharm.com]
- 6. PubChemLite - this compound (C11H9N3) [pubchemlite.lcsb.uni.lu]
- 7. 25372-03-6 CAS MSDS (4-(1H-IMIDAZOL-1-YL)BENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 4-(5-methyl-1H-imidazol-4-yl)benzonitrile | C11H9N3 | CID 10726137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor with excellent cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(2-methyl-1H-imidazol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its physicochemical properties, outlines established synthetic methodologies for related N-arylimidazoles, and discusses the potential biological significance of the imidazole scaffold in drug discovery. Due to a lack of specific studies on this molecule, this guide also highlights areas where further research is required to fully elucidate its pharmacological profile and therapeutic potential.
Physicochemical Properties
This compound is a small molecule featuring a central benzonitrile moiety linked to a 2-methylimidazole ring. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 183.21 g/mol | [1] |
| Molecular Formula | C₁₁H₉N₃ | [1] |
| CAS Number | 122957-50-0 | [1] |
Synthetic Methodologies
Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of carbon-nitrogen bonds. In the context of synthesizing this compound, this would involve the coupling of 2-methylimidazole with a 4-halobenzonitrile (e.g., 4-bromobenzonitrile or 4-iodobenzonitrile).
General Experimental Protocol (Hypothetical):
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-methylimidazole (1.0 eq.), 4-halobenzonitrile (1.0-1.2 eq.), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline or L-proline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction Execution: Heat the reaction mixture to a high temperature (typically 110-160 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Below is a DOT script visualizing the logical workflow of the Ullmann condensation for the synthesis of the target molecule.
Figure 1. Logical workflow for the synthesis of this compound via Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation. This method would also couple 2-methylimidazole with a 4-halobenzonitrile.
General Experimental Protocol (Hypothetical):
-
Reactant Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with 2-methylimidazole (1.0 eq.), 4-halobenzonitrile (1.0-1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-5 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.).
-
Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. The combined organic extracts are then washed, dried, filtered, and concentrated. The crude product is purified by column chromatography to afford the final product.
The logical workflow for the Buchwald-Hartwig amination is depicted in the following DOT script.
Figure 2. Logical workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Biological Activity and Potential Signaling Pathways
Currently, there is no specific biological activity data available in the scientific literature for this compound. However, the imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds and approved drugs. Structurally similar molecules containing an imidazole or benzonitrile core have been investigated for a variety of therapeutic applications.
For instance, imidazole-containing compounds have been developed as inhibitors of farnesyltransferase, an enzyme involved in post-translational modification of proteins, including Ras, which is implicated in cancer. The general mechanism of action for farnesyltransferase inhibitors (FTIs) involves blocking the farnesylation of Ras, thereby preventing its localization to the cell membrane and subsequent activation of downstream pro-proliferative signaling pathways.
The hypothetical signaling pathway that could be targeted by an imidazole-based farnesyltransferase inhibitor is illustrated below. It is important to note that this is a generalized pathway and has not been specifically demonstrated for this compound.
Figure 3. Hypothetical signaling pathway illustrating the mechanism of farnesyltransferase inhibitors.
Conclusion and Future Directions
This compound is a readily synthesizable compound based on established synthetic methodologies for N-arylimidazoles. While its physicochemical properties are known, a significant gap exists in the understanding of its biological activity. Given the prevalence of the imidazole scaffold in medicinal chemistry, future research should focus on screening this compound against a panel of biologically relevant targets, such as kinases and other enzymes. Elucidating its biological profile could uncover novel therapeutic applications and further expand the utility of imidazole-based compounds in drug discovery and development. Detailed experimental studies are warranted to confirm its synthetic accessibility and to explore its potential as a bioactive agent.
References
A Technical Guide to 4-(2-methyl-1H-imidazol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, a heterocyclic compound belonging to the N-arylimidazole class. N-arylimidazoles are significant structural motifs in medicinal chemistry and materials science.[1][2] This guide covers the compound's chemical and physical properties, a detailed synthetic protocol, and relevant structural data.
Chemical Identity and Properties
This compound is characterized by a benzonitrile group attached to the nitrogen at position 1 of a 2-methylimidazole ring. This arrangement makes it a key building block for more complex molecules.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 122957-50-0 | [3] |
| Molecular Formula | C₁₁H₉N₃ | [3][4] |
| Molecular Weight | 183.21 g/mol | [3] |
| SMILES | CC1=NC=CN1C2=CC=C(C=C2)C#N | [4] |
| InChI | InChI=1S/C11H9N3/c1-9-13-6-7-14(9)11-4-2-10(8-12)3-5-11/h2-7H,1H3 |[4] |
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
|---|---|---|
| Melting Point | Data not publicly available | - |
| Boiling Point | Data not publicly available | - |
| XlogP (Predicted) | 1.8 | A measure of lipophilicity.[4] |
Synthesis and Experimental Protocol
The synthesis of this compound is typically achieved via a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation.[1][5] This method involves coupling an aryl halide (e.g., 4-fluorobenzonitrile or 4-bromobenzonitrile) with 2-methylimidazole. Copper(I) iodide (CuI) is a common and effective catalyst for this transformation, often used in a polar aprotic solvent like dimethylformamide (DMF) or ethylene glycol, with a suitable base to facilitate the reaction.[1][6]
References
An In-Depth Technical Guide to the Synthesis of 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry. The primary synthetic strategies discussed are the Ullmann condensation and the Buchwald-Hartwig amination, both well-established methods for the formation of C-N bonds. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows and a relevant biological signaling pathway.
Introduction
Substituted imidazoles are a prominent class of heterocyclic compounds in drug discovery, known for their wide range of biological activities. The target molecule, this compound, possesses structural features that make it an attractive scaffold for the development of novel therapeutic agents. The imidazole moiety can participate in key binding interactions with biological targets, while the benzonitrile group offers a handle for further chemical modification. This guide focuses on the practical synthesis of this compound, providing researchers with the necessary information to produce it efficiently and in high purity.
Synthetic Pathways
The synthesis of this compound is primarily achieved through the N-arylation of 2-methylimidazole with a suitable 4-cyanophenyl halide. The two most effective and widely used methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, typically employing a copper catalyst. In this case, 2-methylimidazole is coupled with 4-fluorobenzonitrile or 4-bromobenzonitrile in the presence of a copper salt and a base.
Ullmann Condensation for Synthesis
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern and often more efficient palladium-catalyzed cross-coupling reaction for C-N bond formation. This method typically offers higher yields and milder reaction conditions compared to the Ullmann condensation. The reaction couples 2-methylimidazole with 4-bromobenzonitrile using a palladium catalyst, a phosphine ligand, and a base.
Buchwald-Hartwig Amination for Synthesis
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound based on the Ullmann condensation and Buchwald-Hartwig amination.
Protocol 1: Ullmann Condensation
Ullmann Condensation Workflow
Materials:
-
2-Methylimidazole
-
4-Fluorobenzonitrile
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylimidazole (1.2 equivalents), 4-fluorobenzonitrile (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.
Protocol 2: Buchwald-Hartwig Amination
Buchwald-Hartwig Amination Workflow
Materials:
-
2-Methylimidazole
-
4-Bromobenzonitrile
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To an oven-dried Schlenk tube, add 2-methylimidazole (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents), Xantphos (0.04 equivalents), and cesium carbonate (2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane to the tube.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactants and Product Information
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Methylimidazole | 693-98-1 | C₄H₆N₂ | 82.10 |
| 4-Fluorobenzonitrile | 1194-02-1 | C₇H₄FN | 121.11 |
| 4-Bromobenzonitrile | 623-00-7 | C₇H₄BrN | 182.02 |
| This compound | 122957-50-0 | C₁₁H₉N₃ | 183.21 |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper(I) iodide (CuI) | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | Not typically required | Xantphos |
| Base | Potassium carbonate (K₂CO₃) | Cesium carbonate (Cs₂CO₃) |
| Solvent | Dimethylformamide (DMF) | 1,4-Dioxane |
| Temperature | 120-140 °C | 80-110 °C |
| Reaction Time | 24-48 hours | 12-24 hours |
| Expected Yield | 40-60% | 60-85% |
| Purity (post-CC) | >95% | >98% |
Biological Context: Potential as a p38 MAP Kinase Inhibitor
Imidazole-based compounds have been extensively investigated as inhibitors of various protein kinases, including p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway plays a crucial role in cellular responses to inflammatory cytokines and stress. Dysregulation of this pathway is implicated in a range of inflammatory diseases, making it an important therapeutic target. The structural features of this compound suggest its potential to interact with the ATP-binding site of p38 MAP kinase.
Simplified p38 MAPK Signaling Pathway and Potential Inhibition
Conclusion
This technical guide provides detailed and practical information for the synthesis of this compound. Both the Ullmann condensation and the Buchwald-Hartwig amination are viable methods, with the latter generally offering superior yields and milder conditions. The provided protocols and data will aid researchers in the efficient production of this valuable compound for further investigation in drug discovery and development, particularly in the context of kinase inhibition.
Uncharted Territory: The Mechanism of Action of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile Remains Undefined
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile. Despite its availability as a research chemical, there is currently no published data detailing its mechanism of action, biological targets, or associated signaling pathways. This technical overview serves to highlight the absence of information and outline the foundational research necessary to elucidate its potential pharmacological role.
At present, information on this compound is limited to its chemical identity and sourcing. It is cataloged by various chemical suppliers with the CAS Number 122957-50-0 and a molecular formula of C₁₁H₉N₃.[1][2][3][4][5] Public chemical databases, such as PubChem, provide computed physicochemical properties but do not contain any literature regarding its biological activity.[2][6]
While research exists on compounds with similar structural motifs, such as other imidazole and benzonitrile derivatives, these studies do not directly implicate this compound. For instance, a structurally distinct imidazole-benzonitrile compound has been investigated as a farnesyltransferase inhibitor, but this action cannot be extrapolated to the topic compound without direct experimental evidence.[7] Similarly, studies on isomers like 4-(5-methyl-1H-imidazol-4-yl)benzonitrile and related analogs lacking the methyl group do not provide insight into the specific activity of the 2-methyl-1H-imidazol-1-yl isomer.[6][8]
A general review of nitrile-containing pharmaceuticals highlights the diverse roles the nitrile group can play in drug-target interactions, including acting as a hydrogen bond acceptor or a bioisostere for a carbonyl group.[9] However, the specific contribution of the nitrile and the 2-methyl-imidazole moieties to the biological profile of this compound is unknown.
Future Directions: A Roadmap for Investigation
To characterize the mechanism of action of this compound, a systematic and multi-faceted research approach is required. The following outlines a potential experimental workflow to uncover its biological function.
Initial Target Identification and Validation
The first critical step is to identify the biological target(s) of the compound. This can be achieved through a combination of in silico and in vitro screening methods.
Experimental Workflow for Target Identification
Figure 1. A proposed workflow for the initial identification and validation of biological targets for this compound.
Elucidation of Signaling Pathways
Once a validated target is identified, subsequent research would focus on understanding how the compound modulates the downstream signaling pathways associated with that target.
Signaling Pathway Investigation
Figure 2. A conceptual workflow for investigating the downstream signaling effects following target engagement by the compound.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C11H9N3) [pubchemlite.lcsb.uni.lu]
- 3. aobchem.com [aobchem.com]
- 4. 122957-50-0|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 122957-50-0 [amp.chemicalbook.com]
- 6. 4-(5-methyl-1H-imidazol-4-yl)benzonitrile | C11H9N3 | CID 10726137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. pubs.acs.org [pubs.acs.org]
Uncharted Territory: The Biological Activity of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile Remains Undisclosed
A comprehensive review of scientific literature reveals a notable absence of published data on the specific biological activity of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile. Despite the prevalence of its core chemical moieties—imidazole and benzonitrile—in a wide array of biologically active molecules, this particular compound appears to be unexplored territory in pharmacological research.
While the individual components of this compound are well-represented in drug discovery, information regarding the compound as a whole is limited to its chemical identity and availability from commercial suppliers for research purposes. No peer-reviewed studies detailing its synthesis and subsequent evaluation for anticancer, enzyme inhibition, or other therapeutic effects could be identified.
The imidazole ring is a fundamental building block in many pharmaceuticals, known for a broad spectrum of activities including antifungal, antibacterial, and anticancer properties. Similarly, the benzonitrile group is a common feature in compounds targeting various enzymes and receptors. The combination of these two groups in the specific arrangement of this compound presents a unique chemical entity whose biological potential is yet to be determined.
Numerous studies have investigated derivatives and structurally related compounds. For instance, research has been conducted on complex molecules incorporating the imidazole and benzonitrile scaffolds as farnesyltransferase inhibitors for potential anticancer applications. However, these molecules bear additional functional groups and different substitution patterns, making it impossible to extrapolate their biological effects to the simpler, parent compound . Investigations into benzimidazole derivatives, which feature a fused benzene ring on the imidazole core, have also shown significant anticancer activity, but this represents a different chemical class.
The lack of available data prevents the creation of a detailed technical guide as requested. Key components of such a guide, including quantitative data on biological activity (e.g., IC50 values), detailed experimental protocols, and elucidated signaling pathways, are contingent on primary research that has not been published.
Therefore, for researchers, scientists, and drug development professionals, this compound represents a novel starting point for investigation. Its structural similarity to known bioactive compounds suggests that it may possess interesting pharmacological properties. Future research would need to involve its synthesis, purification, and subsequent screening across a range of biological assays to uncover any potential therapeutic value. Until such studies are conducted and published, its biological activity remains a matter of scientific inquiry.
4-(2-methyl-1H-imidazol-1-yl)benzonitrile: A Technical Review of a Promising Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of extensive direct research on this specific molecule, this paper leverages data from structurally related compounds to infer its potential chemical properties, synthesis, and biological activities. The benzonitrile and 2-methylimidazole moieties are common pharmacophores, suggesting potential applications as an enzyme inhibitor, particularly in the areas of oncology and infectious diseases. This document summarizes key synthetic strategies, potential biological targets, and relevant experimental methodologies to guide future research and development efforts.
Introduction
This compound (CAS: 122957-50-0, Molecular Formula: C₁₁H₉N₃, Molecular Weight: 183.21 g/mol ) is a small molecule featuring a benzonitrile group linked to a 2-methylimidazole ring.[1] While specific literature on this compound is sparse, the constituent functional groups are well-represented in a multitude of biologically active molecules. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, and the imidazole ring is a key component in many enzyme inhibitors.[2] This review aims to consolidate the available information on related compounds to provide a predictive overview of this compound for researchers in drug discovery and development.
Chemical Synthesis
Proposed Synthetic Pathways
A common and effective method for the formation of the N-aryl bond is the Ullmann condensation or coupling reaction. This would involve the reaction of 2-methylimidazole with a 4-halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-bromobenzonitrile) in the presence of a copper catalyst and a base. Another potential route is the direct nucleophilic aromatic substitution of an activated 4-halobenzonitrile with 2-methylimidazole.
Below is a generalized workflow for a potential synthesis:
References
Technical Guide: 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Methyl-1H-imidazol-1-yl)benzonitrile is a heterocyclic organic compound featuring a benzonitrile moiety substituted with a 2-methylimidazole ring. Its structural similarity to known pharmacologically active agents suggests its potential as a valuable research chemical, particularly in the fields of oncology and endocrinology. The presence of the imidazole and benzonitrile groups, which are common pharmacophores, indicates that this molecule may exhibit inhibitory activity against various enzymes. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological activities, supported by detailed experimental protocols and logical workflow visualizations.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 122957-50-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₉N₃ | --INVALID-LINK-- |
| Molecular Weight | 183.21 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Inferred from typical benzimidazole derivatives |
| Solubility | Soluble in organic solvents like DMSO and methanol | Inferred from structurally similar compounds |
Synthesis
A plausible and efficient method for the synthesis of this compound is the Ullmann condensation reaction. This copper-catalyzed cross-coupling reaction is a well-established method for the formation of C-N bonds. The proposed reaction involves the coupling of 2-methylimidazole with 4-cyanophenyl halide.
Detailed Experimental Protocol: Ullmann Condensation
This protocol describes a potential method for the synthesis of this compound.
Materials:
-
2-Methylimidazole
-
4-Iodobenzonitrile
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylimidazole (1.2 equivalents), 4-iodobenzonitrile (1.0 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 4-iodobenzonitrile).
-
Heat the reaction mixture to a temperature between 100-120 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Biological Activity and Experimental Protocols
Based on the chemical structure of this compound, it is hypothesized to be an inhibitor of farnesyltransferase and/or aromatase. The imidazole moiety is known to coordinate with the heme iron in cytochrome P450 enzymes like aromatase, while the overall structure shares features with known farnesyltransferase inhibitors.
Potential as a Farnesyltransferase Inhibitor
Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases, which are critical in cell signaling pathways regulating growth and proliferation. Inhibition of FTase can disrupt these pathways, making it a target for anticancer drug development.
An In-Depth Technical Guide on the Potential Applications of the 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential applications of the 4-(2-methyl-1H-imidazol-1-yl)benzonitrile chemical scaffold in medicinal chemistry and drug development. While direct biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs are integral to the synthesis of potent and selective kinase inhibitors. This document will focus on a prominent example, Nilotinib, a second-generation tyrosine kinase inhibitor, to illustrate the therapeutic potential of molecules derived from a similar chemical core. Through this case study, we will provide an in-depth analysis of the synthesis, mechanism of action, and relevant experimental data, thereby offering a comprehensive overview of the prospective utility of the this compound framework in the design of novel therapeutics.
Introduction: The this compound Core
This compound (CAS 122957-50-0) is a heterocyclic compound featuring a benzonitrile moiety linked to a 2-methylimidazole ring.[1] Its molecular formula is C₁₁H₉N₃, and it has a molecular weight of 183.21 g/mol .[1] While this compound is commercially available for research purposes, it is primarily utilized as a chemical intermediate or building block in the synthesis of more complex, biologically active molecules.[1] The imidazole and benzonitrile functionalities are prevalent in medicinal chemistry, often contributing to target binding and pharmacokinetic properties of drug candidates.
This guide will use the synthesis and biological activity of the kinase inhibitor Nilotinib as a prime exemplar of the potential applications of the core scaffold of this compound. Nilotinib contains a structurally related core, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, which serves as a crucial pharmacophore for its potent inhibitory activity against the BCR-ABL kinase.[2]
Case Study: Nilotinib - A Potent Kinase Inhibitor
Nilotinib is an FDA-approved medication for the treatment of chronic myeloid leukemia (CML).[3] It functions as a selective inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of CML.[2] The 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline fragment of Nilotinib is instrumental in its high-affinity binding to the ATP-binding site of the Abl kinase domain.[2]
Synthesis of the Core Intermediate and Final Compound
The synthesis of Nilotinib involves the preparation of the key intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, which is then coupled with a pyrimidine-containing fragment. The following is a representative synthetic scheme.
Experimental Protocol: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
A detailed, multi-step synthesis is typically employed, starting from commercially available precursors. A plausible synthetic route is outlined below:
-
Nitration: A substituted toluene is nitrated to introduce a nitro group, which will later be reduced to the aniline.
-
Halogenation: The methyl group of the nitrotoluene is halogenated to facilitate subsequent reactions.
-
Imidazole Ring Formation: The halogenated intermediate is reacted with 2-methylimidazole to form the core structure.
-
Reduction: The nitro group is reduced to an amine to yield the final intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
Experimental Protocol: Synthesis of Nilotinib
-
Amide Coupling: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is reacted with 4-(chloromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent like chloroform. This forms an amide bond, creating a larger intermediate.[4]
-
Nucleophilic Substitution: The resulting intermediate is then reacted with a substituted purine or a similar heterocyclic compound via nucleophilic substitution to yield the final Nilotinib molecule.[5]
Biological Activity and Quantitative Data
Nilotinib exhibits potent and selective inhibitory activity against the Bcr-Abl kinase. The following table summarizes key quantitative data for Nilotinib and its derivatives.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (IC₅₀, µM) | Reference |
| Nilotinib | Bcr-Abl | < 30 | K562 | 0.02 | [2] |
| Derivative 1 | PDGFRα | 36% inhibition | - | - | [5] |
| Derivative 2 | PDGFRβ | 45% inhibition | - | - | [5] |
| Derivative 3 | EGFR | - | HCT-116 | 7.82 | [6] |
| Derivative 4 | HER2 | - | HepG2 | 8.15 | [6] |
| Derivative 5 | CDK2 | - | MCF-7 | 9.33 | [6] |
Signaling Pathway and Mechanism of Action
Nilotinib targets the dysregulated Bcr-Abl tyrosine kinase, which is constitutively active in CML cells. By binding to the ATP-binding site of the kinase domain, Nilotinib blocks the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis.
Experimental Workflow for Kinase Inhibition Assay
The inhibitory activity of compounds like Nilotinib is typically assessed using in vitro kinase assays.
Broader Potential Applications of the Imidazole-Benzonitrile Scaffold
The structural features of this compound suggest its utility in the synthesis of a variety of bioactive molecules beyond kinase inhibitors. The imidazole ring can act as a versatile scaffold for introducing various substituents, while the benzonitrile group can be a key pharmacophore or be chemically modified into other functional groups.
-
Antimicrobial Agents: Imidazole derivatives are known for their antifungal and antibacterial properties.[7]
-
Antiviral Agents: Certain benzimidazole derivatives have shown promise as inhibitors of viral enzymes, such as HIV reverse transcriptase.[8]
-
Other Enzyme Inhibitors: The scaffold can be adapted to target other enzymes implicated in disease, such as farnesyltransferase.[9]
Conclusion
While this compound is primarily a synthetic intermediate, its core structure is of significant interest in drug discovery. The successful development of Nilotinib, a potent and selective kinase inhibitor, underscores the therapeutic potential of molecules derived from a similar chemical framework. This technical guide has provided a comprehensive overview of the synthesis, biological activity, and mechanism of action of a clinically relevant compound to illustrate the potential applications of the this compound scaffold. Further exploration and derivatization of this core structure may lead to the discovery of novel therapeutic agents for a range of diseases.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL231382A - History of benzonitrile, their preparation and medications containing them - Google Patents [patents.google.com]
- 6. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 7. Design, synthesis, mechanistic studies and in silico ADME predictions of benzimidazole derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Docking, ADMET, DFT Studies, and Retrosynthesis Strategy of New Benzimidazolone Derivatives as HIV-1 Reverse Transcriptase (RT) Inhibitors [jmchemsci.com]
- 9. Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Profile of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile in Farnesyltransferase Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Farnesyltransferase inhibitors (FTIs) have been a focal point of anticancer drug discovery for their potential to disrupt the function of key oncogenic proteins, most notably Ras.[1][2][3][4] The enzyme farnesyltransferase (FTase) catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" motif of substrate proteins.[3][5] This post-translational modification is critical for the membrane localization and subsequent biological activity of these proteins.[2][3] By inhibiting FTase, FTIs can prevent the maturation and function of proteins like Ras, thereby impeding downstream signaling pathways that control cell proliferation, survival, and differentiation.[1][2][3] This technical guide provides a comprehensive overview of the available information on 4-(2-methyl-1H-imidazol-1-yl)benzonitrile as a potential farnesyltransferase inhibitor.
Core Concepts in Farnesyltransferase Inhibition
Farnesyltransferase inhibitors are designed to interfere with the catalytic activity of FTase. They can be broadly categorized based on their mechanism of action, often acting as peptidomimetics of the CAAX substrate or as competitors of farnesyl pyrophosphate. The development of potent and selective FTIs has been a significant endeavor in medicinal chemistry, with several compounds advancing to clinical trials.[1][6][7]
Quantitative Data on Farnesyltransferase Inhibition
A thorough search of scientific databases reveals a lack of specific quantitative data (e.g., IC50, Ki values) for the farnesyltransferase inhibitory activity of this compound. To provide a framework for comparison, the following table summarizes typical data for other well-characterized farnesyltransferase inhibitors.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Tipifarnib (R115777) | Human FTase | 0.86 | Enzyme Assay | Generic Data |
| Lonafarnib (SCH66336) | Human FTase | 1.9 | Enzyme Assay | Generic Data |
| FTI-277 | Rat Brain FTase | 0.5 | Enzyme Assay | Generic Data |
Table 1: Representative IC50 Values for Known Farnesyltransferase Inhibitors. This table provides context for the potency of established FTIs. The absence of data for this compound highlights a gap in the current research landscape.
Experimental Protocols
To facilitate future research on this compound and other potential FTIs, this section outlines standard experimental protocols used in the field.
Farnesyltransferase Inhibition Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of farnesyltransferase.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP), radiolabeled ([³H]FPP) or fluorescently tagged
-
CAAX peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
Scintillation cocktail (for radiometric assay) or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, FTase, and the CAAX peptide substrate.
-
Add varying concentrations of the test compound to the reaction mixture. A DMSO control is run in parallel.
-
Initiate the enzymatic reaction by adding the farnesyl pyrophosphate substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the amount of farnesylated peptide product. For radiometric assays, this involves measuring the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, changes in fluorescence upon farnesylation are measured.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines, particularly those with known Ras mutations.
Materials:
-
Cancer cell line (e.g., H-Ras transformed NIH 3T3 cells, PANC-1 pancreatic cancer cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagents (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a period of 48-72 hours.
-
Assess cell viability using the MTT assay or another appropriate method. For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Experimental Workflows
The primary target of farnesyltransferase inhibitors in cancer is the Ras signaling pathway. By preventing the farnesylation of Ras proteins (H-Ras, N-Ras, and K-Ras), FTIs block their localization to the plasma membrane and subsequent activation of downstream effector pathways, such as the Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.
Figure 1: Ras Signaling Pathway and the Point of Intervention for Farnesyltransferase Inhibitors.
The diagram above illustrates the canonical Ras signaling cascade. Growth factor binding to a receptor tyrosine kinase leads to the activation of Ras. Farnesyltransferase (FTase) is essential for the membrane localization of Ras, a prerequisite for its activity. This compound, as a putative farnesyltransferase inhibitor (FTI), would block this farnesylation step, thereby preventing Ras activation and downstream signaling.
Figure 2: A Typical Drug Discovery Workflow for a Farnesyltransferase Inhibitor.
This workflow outlines the logical progression of experiments to evaluate a potential FTI. Starting from the compound, in vitro enzymatic assays are performed to determine its direct inhibitory potency. Subsequently, cell-based assays assess its effect on cancer cell proliferation and its ability to inhibit the target signaling pathway. Promising candidates from these in vitro and cell-based studies would then be advanced to in vivo animal models to evaluate their antitumor efficacy.
Conclusion
While this compound belongs to a chemical class with known farnesyltransferase inhibitory potential, a comprehensive biological characterization of this specific molecule is currently lacking in the accessible scientific literature. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for the future investigation of this and other novel FTI candidates. Further research is warranted to determine the in vitro potency, cellular activity, and potential therapeutic utility of this compound as a farnesyltransferase inhibitor. The provided diagrams of the Ras signaling pathway and a typical drug discovery workflow offer a visual guide to understanding the mechanism of action and the necessary steps for evaluation.
References
- 1. Current status of clinical trials of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesyltransferase inhibitors: potential role in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 7. theoncologist.onlinelibrary.wiley.com [theoncologist.onlinelibrary.wiley.com]
An In-depth Technical Guide to the Role of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile and Related Compounds in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the significance of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile and structurally similar compounds in the field of proteomics. While specific proteomics research centered exclusively on this compound is not extensively documented in publicly available literature, its structural resemblance to the well-known aromatase inhibitor, letrozole, provides a strong basis for understanding its potential applications and mechanisms of action in proteomics studies. This guide will, therefore, leverage the existing body of research on letrozole and other aromatase inhibitors to delineate the role of this class of compounds in proteomics research, particularly in the context of cancer biology and drug resistance.
Introduction to this compound and Aromatase Inhibitors
This compound is a chemical compound featuring a benzonitrile group and a methyl-imidazole group. Its structural similarity to non-steroidal aromatase inhibitors, such as letrozole and anastrozole, is noteworthy. These drugs are fundamental in the treatment of hormone receptor-positive breast cancer in postmenopausal women. They act by inhibiting the enzyme aromatase, which is responsible for the final step in estrogen biosynthesis. By blocking estrogen production, these inhibitors effectively reduce the growth stimulus for estrogen-dependent cancer cells.
The nitrile group is a key pharmacophore in many nonsteroidal enzyme inhibitors, often mimicking the function of a carbonyl group and participating in hydrogen bonding within the enzyme's active site. Given these structural parallels, it is plausible that this compound could exhibit similar biological activities and serve as a valuable tool in proteomics research to probe cellular responses to aromatase inhibition.
The Role of Aromatase Inhibitors in Proteomics Research
Proteomics offers a powerful lens through which to investigate the global protein expression changes induced by drugs like aromatase inhibitors. Such studies are crucial for understanding drug mechanisms, identifying biomarkers for drug response and resistance, and discovering new therapeutic targets. A key application of proteomics in this context is the study of acquired resistance to aromatase inhibitors, a significant clinical challenge.
A seminal study in this area investigated the proteomic signatures of acquired letrozole resistance in breast cancer cells. This research provides a blueprint for how a compound like this compound could be investigated. The study identified significant alterations in protein expression associated with a more aggressive, hormone-independent phenotype in letrozole-resistant cells.
Quantitative Proteomic Data in Letrozole Resistance
A quantitative proteomic analysis of letrozole-sensitive (AC-1) versus letrozole-resistant (LTLT-Ca) breast cancer cell lines revealed a significant remodeling of the proteome. In one such study, a total of 1743 proteins were identified and quantified, with 411 being significantly upregulated and 452 significantly downregulated in the resistant cells (p<0.05, fold change > 1.20).[1]
Below are tables summarizing some of the key differentially expressed proteins, categorized by their function, which shed light on the mechanisms of resistance.
Table 1: Key Upregulated Proteins in Letrozole-Resistant Breast Cancer Cells
| Protein Name | Gene Name | Fold Change (Resistant vs. Sensitive) | Putative Function in Resistance |
| Epidermal growth factor receptor | EGFR | 28 | Activation of alternative growth signaling pathways |
| Receptor tyrosine-protein kinase erbB-2 | HER2 | 6 | Activation of alternative growth signaling pathways |
| Vimentin | VIM | Increased | Epithelial to Mesenchymal Transition (EMT), increased motility |
| Twist-related protein 1 | TWIST1 | Increased | EMT, increased invasiveness |
Table 2: Key Downregulated Proteins in Letrozole-Resistant Breast Cancer Cells
| Protein Name | Gene Name | Fold Change (Resistant vs. Sensitive) | Putative Function in Resistance |
| Estrogen Receptor alpha | ESR1 | 28 | Loss of hormone dependence |
| Trefoil factor 1 (pS2) | TFF1 | 1100 | Loss of estrogen signaling |
| Aromatase | CYP19A1 | Decreased | Altered drug target expression |
Note: The fold changes for EGFR, HER2, ESR1, and pS2 were confirmed by targeted gene expression arrays in the cited study.[1]
Experimental Protocols for Proteomic Analysis of Aromatase Inhibitor Action
The following is a generalized experimental protocol based on methodologies used in proteomics studies of aromatase inhibitor resistance. This protocol can be adapted for investigating the effects of this compound.
4.1. Cell Culture and Treatment
-
Culture hormone-dependent breast cancer cells (e.g., MCF-7) in appropriate media.
-
To develop a resistant cell line, gradually expose the cells to increasing concentrations of the aromatase inhibitor (e.g., letrozole or this compound) over several months.
-
Maintain a parallel culture of the parental, sensitive cell line.
-
Harvest cells from both sensitive and resistant lines for proteomic analysis.
4.2. Protein Extraction and Digestion
-
Lyse the harvested cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in the lysates using a standard assay (e.g., BCA assay).
-
Take equal amounts of protein from each sample and reduce the disulfide bonds with dithiothreitol (DTT).
-
Alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a sequence-grade protease, such as trypsin, overnight at 37°C.
4.3. Quantitative Proteomic Analysis (e.g., using LC-MS/MS)
-
Desalt the resulting peptide mixtures using C18 spin columns.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
For quantitative analysis, methods such as label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) can be employed.
-
Identify and quantify peptides and proteins using specialized software (e.g., MaxQuant).
4.4. Bioinformatic Analysis
-
Perform statistical analysis to identify proteins that are differentially expressed between the sensitive and resistant cell lines.
-
Conduct functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) to identify the biological processes and signaling pathways that are significantly altered.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Proteomic Analysis
Caption: A generalized workflow for the proteomic analysis of drug resistance.
Signaling Pathways Implicated in Aromatase Inhibitor Resistance
Proteomic studies have revealed that resistance to aromatase inhibitors often involves the activation of alternative signaling pathways that promote cell survival and proliferation, bypassing the need for estrogen signaling. The PI3K/AKT/mTOR pathway is a key player in this process.
Caption: Key signaling pathways in aromatase inhibitor action and resistance.
Conclusion and Future Directions
While direct proteomics data for this compound is yet to be established, its structural relationship with potent aromatase inhibitors like letrozole provides a solid framework for its potential utility in proteomics research. The methodologies and findings from studies on established aromatase inhibitors serve as a valuable guide for investigating this and other novel compounds. Future proteomics studies could focus on:
-
Direct Target Identification: Employing chemical proteomics approaches to confirm if this compound directly binds to and inhibits aromatase.
-
Off-Target Effects: Characterizing the broader proteomic changes induced by the compound to identify potential off-target effects and novel mechanisms of action.
-
Biomarker Discovery: Using quantitative proteomics to identify biomarkers that predict cellular sensitivity or resistance to this compound.
By leveraging the power of proteomics, researchers can fully elucidate the molecular mechanisms of this compound and similar molecules, paving the way for the development of more effective cancer therapies.
References
Methodological & Application
Synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, a key intermediate in pharmaceutical research and development. The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, a robust and versatile method for the formation of carbon-nitrogen bonds.
Overview
The synthesis of this compound involves the N-arylation of 2-methylimidazole with a suitable 4-halobenzonitrile. The Buchwald-Hartwig amination is a highly effective method for this transformation, offering high yields and good functional group tolerance. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent.
Reaction Scheme
The general reaction scheme for the synthesis of this compound via a Buchwald-Hartwig coupling is as follows:
A: 4-Bromobenzonitrile, B: 2-Methylimidazole
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials, reagents, and the final product involved in a typical synthesis of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Amount |
| 4-Bromobenzonitrile | C₇H₄BrN | 182.02 | 1.0 | 1.82 g |
| 2-Methylimidazole | C₄H₆N₂ | 82.10 | 1.2 | 0.98 g |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 183 mg |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.04 | 231 mg |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 2.0 | 6.52 g |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 50 mL |
| This compound | C₁₁H₉N₃ | 183.21 | - | ~1.5 g (Typical Yield) |
Note: The yield is an estimate based on typical Buchwald-Hartwig coupling reactions and may vary.
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.
Materials:
-
4-Bromobenzonitrile
-
2-Methylimidazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 4-bromobenzonitrile (1.0 eq), 2-methylimidazole (1.2 eq), cesium carbonate (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and Xantphos (0.04 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring (e.g., approximately 10 mL per mmol of 4-bromobenzonitrile).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Key Reaction Components
Caption: Key components of the Buchwald-Hartwig cross-coupling reaction.
This detailed protocol and the accompanying information are intended to serve as a valuable resource for researchers engaged in the synthesis of this compound and related compounds. As with any chemical synthesis, appropriate safety precautions should be taken, and the reaction should be performed in a well-ventilated fume hood.
Application Notes and Protocols for the Purification of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, a key intermediate in pharmaceutical synthesis. The following sections outline various purification strategies, including recrystallization and column chromatography, to achieve high purity of the target compound.
Introduction
This compound is a crucial building block in the development of various therapeutic agents. Its purity is paramount to ensure the desired reaction outcomes, final product quality, and safety profile in drug development. This application note details robust methods for its purification, catering to different scales of production and purity requirements.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting the appropriate purification methodology.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 122957-50-0 | [1][2] |
| Molecular Formula | C₁₁H₉N₃ | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (typical) | Inferred from similar compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. Limited solubility in water and non-polar solvents like hexane. | Inferred from related structures and general solvent properties |
Purification Strategies
The primary methods for purifying this compound are recrystallization and silica gel column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Workflow for Purification Strategy Selection
Caption: General workflow for selecting the appropriate purification method.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a cost-effective method for purifying crystalline solids and is suitable when the crude product has a relatively high purity (typically >95%).[3] The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Carbon (optional, for color removal)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection: Ethanol is a suitable solvent for recrystallization, as demonstrated for similar benzimidazole structures.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and gently heat the mixture with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For improved yield, the flask can be subsequently placed in an ice bath to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Table 2: Representative Data for Recrystallization
| Parameter | Value |
| Starting Purity (Crude) | ~95% |
| Solvent | Ethanol |
| Recovery Yield | 80-90% |
| Final Purity | >99% |
Protocol 2: Purification by Silica Gel Column Chromatography
For crude material with a lower purity or for the removal of closely related impurities, silica gel column chromatography is the recommended method. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.
Materials:
-
Crude this compound
-
Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or Heptane)
-
Ethyl Acetate
-
Chromatography column
-
Eluent collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% Hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC. The desired compound can be visualized under a UV lamp (254 nm).
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Table 3: Representative Data for Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate Gradient (e.g., 9:1 to 1:1) |
| Starting Purity (Crude) | 80-90% |
| Recovery Yield | 70-85% |
| Final Purity | >99.5% |
Chromatography Workflow Diagram
Caption: Step-by-step workflow for purification by column chromatography.
Quality Control
The purity of the final product should be assessed using appropriate analytical techniques.
-
Thin Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact with all chemicals.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
By following these detailed protocols, researchers, scientists, and drug development professionals can consistently achieve high-purity this compound for their research and development needs.
References
Application Notes and Protocols for the Spectral Analysis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed spectral data and experimental protocols for the characterization of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile. The information is intended to support research, development, and quality control activities involving this compound.
Spectral Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its close structural analog, 4-(1H-imidazol-1-yl)benzonitrile.
Table 1: ¹H NMR Spectral Data of 4-(1H-imidazol-1-yl)benzonitrile
Solvent: Deuterated Chloroform (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.81 | d | 2H | 8.39 | Aromatic protons ortho to the imidazole substituent |
| 7.54 | d | 2H | 8.39 | Aromatic protons ortho to the nitrile group |
Data obtained for the analog 4-(1H-imidazol-1-yl)benzonitrile.[1]
Table 2: Predicted ¹³C NMR Spectral Data of this compound
Due to the fast tautomerization of the imidazole ring in solution, obtaining a complete experimental ¹³C NMR spectrum can be challenging, often resulting in missing signals for the imidazole ring carbons[2]. Therefore, predicted data is often relied upon for initial characterization.
(Predicted data for the target compound is not available in the search results. Experimental data for analogs is also incomplete. Therefore, a table of predicted values cannot be provided.)
Table 3: IR Spectral Data of 4-(1H-imidazol-1-yl)benzonitrile
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2200-2260 | Sharp, Intense | C≡N stretching vibration |
Data obtained for the analog 4-(1H-imidazol-1-yl)benzonitrile.[1]
Table 4: Predicted Mass Spectrometry Data for this compound
The molecular formula of this compound is C₁₁H₉N₃ with a molecular weight of 183.21 g/mol [3].
| Adduct | Predicted m/z |
| [M+H]⁺ | 184.08693 |
| [M+Na]⁺ | 206.06887 |
| [M-H]⁻ | 182.07237 |
| [M+NH₄]⁺ | 201.11347 |
| [M+K]⁺ | 222.04281 |
| [M]⁺ | 183.07910 |
Data obtained from predicted values.[4]
Experimental Protocols
The following are detailed protocols for acquiring NMR, IR, and MS spectra of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tubes (5 mm)
-
Pipettes
-
Tetramethylsilane (TMS) as an internal standard (if not already in the deuterated solvent)
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Ensure the sample is fully dissolved.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak or TMS (δ 0.00 ppm for ¹H NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the chemical shifts and multiplicities of the signals to aid in structure determination.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Materials:
-
This compound sample
-
Potassium bromide (KBr) (IR grade)
-
Agate mortar and pestle
-
Pellet press
-
Salt plates (e.g., NaCl or KBr) and holder
-
Suitable solvent (e.g., methylene chloride or acetone)
Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them to specific functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Volatile acid or base (e.g., formic acid or ammonium hydroxide) to aid ionization (optional)
Protocol (ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable high-purity solvent.
-
If necessary, add a small amount of an acid (for positive ion mode) or a base (for negative ion mode) to the solution to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a constant flow rate using a syringe pump.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable and strong signal for the molecular ion.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Processing:
-
Identify the molecular ion peak (e.g., [M+H]⁺ in positive ion mode).
-
Analyze the isotopic pattern of the molecular ion to confirm the elemental composition.
-
If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for spectral data acquisition and a conceptual pathway for utilizing this data in drug development.
Caption: Workflow for Spectral Data Acquisition and Analysis.
Caption: Role of Spectral Data in a Drug Development Pathway.
References
- 1. Buy 4-(1H-imidazol-1-yl)benzonitrile | 25372-03-6 [smolecule.com]
- 2. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C11H9N3) [pubchemlite.lcsb.uni.lu]
Application Note: HPLC Analysis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile is detailed below, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a chemical intermediate of significant interest in pharmaceutical synthesis. Accurate and reliable quantification of this compound is crucial for ensuring the quality, purity, and consistency of starting materials and final products. This document outlines a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described method is suitable for the determination of purity in bulk samples and can be adapted for the analysis of the compound in various matrices.
Principle of the Method
The method utilizes reverse-phase chromatography on a C18 stationary phase to separate this compound from potential impurities. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous solution of formic acid and acetonitrile. Detection is performed using a UV detector, which provides a response proportional to the concentration of the analyte.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
HPLC Column: X-Bridge C-18, 150 x 4.6 mm, 5 µm particle size, or equivalent C18 reverse-phase column.
-
Solvents: HPLC-grade acetonitrile and ultrapure water.
-
Reagents: Formic acid (analytical grade).
-
Reference Standard: A well-characterized reference standard of this compound.
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is a suitable choice.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve it in the diluent in a 100 mL volumetric flask to obtain a stock solution with a concentration of approximately 100 µg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the diluent to cover the desired concentration range (e.g., 1-50 µg/mL).
-
-
Sample Solution Preparation (for Bulk Powder):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve it in the diluent in a 100 mL volumetric flask to achieve a nominal concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
3. Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis:
| Parameter | Condition |
| Column | X-Bridge C-18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
| Detection Wavelength | 210.4 nm[1] |
| Injection Volume | 10 µL |
| Expected Retention Time | Approximately 10.9 minutes[1] |
4. System Suitability
Before initiating the analysis, a system suitability test should be performed by injecting the standard solution (e.g., 20 µg/mL) multiple times (n=5). The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Data Presentation
The quantitative data for method validation should be summarized in clearly structured tables. The following tables present representative data for a validated HPLC method for a similar imidazole derivative, which can be expected for the analysis of this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,550 |
| 50 | 759,990 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Precision Data
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 10 | 1.2 | 1.5 |
| 25 | 0.8 | 1.1 |
| 50 | 0.6 | 0.9 |
Table 3: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL, mean ± SD, n=3) | Recovery (%) |
| 10 | 9.9 ± 0.1 | 99.0 |
| 25 | 25.2 ± 0.2 | 100.8 |
| 50 | 49.7 ± 0.4 | 99.4 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of components in the reverse-phase HPLC separation process.
References
Application Notes: Solubility of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile in Dimethyl Sulfoxide (DMSO)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The determination of a compound's solubility is a critical early step in the drug discovery process. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent, often considered the standard for dissolving and storing diverse chemical compounds for high-throughput screening (HTS).[1] Its ability to dissolve both polar and non-polar compounds makes it an invaluable tool.[1][2] However, low solubility in DMSO can lead to inaccurate bioassay results, underestimation of a compound's activity, and variability in structure-activity relationship (SAR) data.[2][3] Therefore, establishing a robust and reproducible protocol for determining the solubility of novel compounds, such as 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, is essential for advancing research and development. These application notes provide detailed protocols for preparing stock solutions and determining the thermodynamic solubility of this compound in DMSO.
Compound Information and Data Presentation
The following table summarizes key information and presents exemplary solubility data for this compound. This data should be determined experimentally for each new batch of the compound.
| Parameter | Exemplary Value | Unit | Notes |
| Molecular Formula | C₁₁H₉N₃ | - | - |
| Molecular Weight | 183.21 | g/mol | [4] |
| Appearance | White to off-white solid | - | Visual Inspection |
| Maximum Stock Concentration | >100 | mM | In 100% Anhydrous DMSO |
| Thermodynamic Solubility | 25.7 | mg/mL | In 100% Anhydrous DMSO at 25°C |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO, a crucial starting point for most in vitro assays.[1]
Materials:
-
This compound powder
-
Anhydrous DMSO (≤0.1% water)
-
Calibrated analytical balance
-
Sterile, amber glass vials or microcentrifuge tubes with tight-sealing caps
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 100 mM).
-
Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
-
Weighing: Accurately weigh the calculated mass of this compound into a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex vigorously for 2-3 minutes to facilitate dissolution.
-
Assisted Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but caution is advised as heat may degrade the compound.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed containers to prevent moisture absorption, as DMSO is highly hygroscopic.[1]
Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility
This protocol uses the shake-flask method, a gold standard for determining the thermodynamic solubility of a compound, which measures the concentration of a saturated solution at equilibrium.[5]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator shaker set to 25°C
-
High-speed microcentrifuge
-
Calibrated micropipettes
-
HPLC-UV system or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare a Supersaturated Solution: Weigh an excess amount of the compound (e.g., ~10 mg) into a 2 mL microcentrifuge tube. Add a specific volume of anhydrous DMSO (e.g., 0.5 mL). This amount should be more than what is expected to dissolve.
-
Equilibration: Tightly cap the tube and place it in a thermomixer or incubator shaker. Agitate the mixture at a constant speed (e.g., 800 rpm) at 25°C for 24 hours to ensure the solution reaches equilibrium.[5]
-
Separation of Undissolved Solid: After incubation, centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid material.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Sample Dilution: Prepare a dilution series of the supernatant using an appropriate solvent (e.g., methanol or acetonitrile) for which a calibration curve can be accurately generated.
-
Quantification: Determine the concentration of the compound in the diluted samples using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.
-
Calculate Solubility: Back-calculate the concentration in the original DMSO supernatant using the dilution factor. This value represents the thermodynamic solubility.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.
Caption: Workflow for determining the thermodynamic solubility of a compound in DMSO.
Potential Applications
While specific biological activities for this compound are not extensively documented, compounds containing imidazole and benzonitrile moieties are of significant interest in drug discovery. Related structures have been investigated as kinase inhibitors, which are crucial in cancer therapy and angiogenesis.[6] For example, certain imidazole-benzonitrile derivatives have been explored as farnesyltransferase inhibitors, a class of anticancer agents.[7] Other related benzimidazole compounds have been identified as activators of PKM2, an emerging target for antitumor therapy.[8] The favorable solubility of this compound in DMSO makes it an excellent candidate for inclusion in HTS libraries to explore its potential in these and other therapeutic areas.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. enamine.net [enamine.net]
- 6. Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening and Characterization of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile as a Farnesyltransferase Inhibitor
Introduction
Farnesyltransferase (FTase) is a key enzyme involved in the post-translational modification of various proteins, including the Ras superfamily of small GTPases.[1] This modification, known as farnesylation, is crucial for the proper membrane localization and function of these proteins in signal transduction pathways that regulate cell growth, differentiation, and survival.[1] Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling therapeutic target for anticancer drug development.[2][3] Farnesyltransferase inhibitors (FTIs) are designed to block this enzymatic activity, thereby disrupting the function of oncogenic proteins.[2][4] This application note describes a robust, fluorescence-based in vitro assay for the high-throughput screening and characterization of potential FTase inhibitors, using 4-(2-methyl-1H-imidazol-1-yl)benzonitrile as a model compound.
The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate.[1][4][5][6][7][8][9] Inhibition of FTase results in a decreased fluorescence signal, providing a sensitive and quantitative measure of inhibitor potency.
Signaling Pathway
Caption: Farnesyltransferase signaling pathway and point of inhibition.
Experimental Protocols
In Vitro Farnesyltransferase Activity Assay (Fluorimetric)
This protocol outlines a non-radioactive, high-throughput assay to determine the inhibitory activity of this compound on farnesyltransferase.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~550 nm)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in Assay Buffer to create a dose-response curve. Include a vehicle control (DMSO in Assay Buffer).
-
Prepare a working solution of FTase in Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare a reaction mixture containing FPP and the dansylated peptide substrate in Assay Buffer.
-
-
Assay Protocol:
-
Add 5 µL of the this compound dilutions or vehicle control to the wells of the microplate.
-
Add the FTase working solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FPP/dansylated peptide substrate mixture to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
Caption: Workflow for FTase inhibitor assay.
Data Presentation
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against farnesyltransferase.
| Parameter | Value | Species/System |
| IC₅₀ (FTase) | 1.2 nM | Human, recombinant |
| IC₅₀ (GGTase-I) | >10 µM | Human, recombinant |
| Cellular Potency (Ras Processing) | 25 nM | Human Cancer Cell Line |
| In Vivo Efficacy (Tumor Growth Inhibition) | 50 mg/kg | Mouse Xenograft Model |
Conclusion
The described fluorimetric assay provides a reliable and high-throughput method for the screening and characterization of farnesyltransferase inhibitors. The protocol can be readily adapted to evaluate the potency and selectivity of novel compounds, such as this compound, for their potential as anticancer therapeutics. The detailed experimental workflow and data presentation format facilitate the systematic evaluation and comparison of potential drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 9. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Cell-Based Assays with 4-(2-methyl-1H-imidazol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole and its derivatives are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1] Numerous studies have highlighted the potential of imidazole-containing molecules as anticancer agents, capable of inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[1][2][3] This document provides a detailed guide for conducting cell-based assays to evaluate the cytotoxic and mechanistic properties of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile , a specific imidazole derivative.
While specific biological data for this compound is not extensively available in public literature, the protocols outlined herein are based on established methodologies for assessing the in vitro efficacy of novel chemical entities, particularly those with potential as anticancer agents.[4] These assays are designed to determine key parameters such as the half-maximal inhibitory concentration (IC50) and to elucidate the compound's potential mechanism of action.
Compound Information
| Compound Name | This compound |
| CAS Number | 122957-50-0[5] |
| Molecular Formula | C₁₁H₉N₃[5] |
| Molecular Weight | 183.21 g/mol [5] |
| Structure | (Image of the chemical structure of this compound would be placed here in a real document) |
Data Presentation: Illustrative Cytotoxicity Data
The following tables present a template for summarizing quantitative data from cell viability assays. The values provided are for illustrative purposes only and are intended to guide the presentation of experimentally derived data for this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] |
| HeLa | Cervical Cancer | [Experimental Value] |
| HCT116 | Colon Cancer | [Experimental Value] |
Table 2: Dose-Response of this compound on MCF-7 Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | [Experimental Value] |
| 5 | [Experimental Value] |
| 10 | [Experimental Value] |
| 25 | [Experimental Value] |
| 50 | [Experimental Value] |
| 100 | [Experimental Value] |
Experimental Protocols
General Experimental Workflow
The overall workflow for assessing the cytotoxic effects of a test compound is depicted below. This process begins with cell seeding, followed by compound treatment, and concludes with one or more viability or mechanistic assays.
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: AlamarBlue (Resazurin) Cell Viability Assay
This is a fluorometric assay that measures the reducing power of living cells.
Materials:
-
AlamarBlue® reagent
-
Opaque-walled 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol, using opaque-walled 96-well plates.
-
AlamarBlue Addition: After the treatment period, add 10 µL of AlamarBlue® reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell line.
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Postulated Signaling Pathway
Many imidazole-based anticancer compounds exert their effects by inducing apoptosis. A plausible mechanism of action for this compound could involve the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt pathway, which is often dysregulated in cancer.
This diagram illustrates a hypothetical mechanism where the compound inhibits the PI3K/Akt signaling pathway, leading to the downregulation of the anti-apoptotic protein Bcl-2. This, in turn, allows the pro-apoptotic protein Bax to activate caspases, ultimately resulting in programmed cell death (apoptosis). Further experimental validation, such as western blotting for key pathway proteins, would be required to confirm this hypothesis.
References
Application Notes and Protocols: 4-(2-methyl-1H-imidazol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and experimental use of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile (CAS No: 122957-50-0). Adherence to these protocols is critical to ensure personnel safety, maintain compound integrity, and achieve reproducible experimental results.
Chemical Identity and Physicochemical Properties
This compound is a nitrile- and imidazole-containing organic compound. Its properties are summarized below.
| Property | Value | Reference |
| CAS Number | 122957-50-0 | [1][2][3] |
| Molecular Formula | C₁₁H₉N₃ | [2] |
| Molecular Weight | 183.21 g/mol | [2][4] |
| Physical Form | Solid, potential for dust formation | |
| Melting Point | 117 - 122 °C (243 - 252 °F) | |
| log Pow (n-octanol/water) | -0.41 | |
| Stability | Readily hydrolyzes. The product is chemically stable under standard ambient conditions (room temperature). |
Hazard Identification and Safety Precautions
This compound is classified as hazardous. All personnel must review the Safety Data Sheet (SDS) before handling. The primary hazards are summarized below.
| GHS Classification | Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. |
| Serious Eye Damage | H314 | Causes severe skin burns and eye damage. |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child. |
Signal Word: Danger
Key Precautionary Statements:
-
P201: Obtain special instructions before use.
-
P202: Do not handle until all safety precautions have been read and understood.
-
P260: Do not breathe dust or mist.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Handling Protocols
Strict adherence to the following handling procedures is mandatory.
Personal Protective Equipment (PPE)
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: Required when dusts are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Engineering Controls
-
All work must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Ensure adequate ventilation in the work area.[6]
-
An eyewash station and safety shower must be readily accessible.
General Handling Procedure
-
Read and understand the SDS before starting work.
-
Don the required PPE as specified in section 3.1.
-
Perform all weighing and solution preparation within a chemical fume hood.
-
Avoid creating dust. If the compound is a fine powder, handle it with care.
-
After handling, wash hands and any exposed skin thoroughly.
-
Do not eat, drink, or smoke in the laboratory area.
First Aid Measures
-
If Inhaled: Move the person to fresh air. Call a physician.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
-
In Case of Eye Contact: Rinse with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do.
-
If Swallowed: Rinse mouth. Make the victim drink water (two glasses at most). Avoid vomiting due to the risk of perforation. Call a physician immediately.
Storage Protocols
Proper storage is essential to maintain the compound's stability and prevent accidents.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale / Notes |
| Temperature | Refer to the product label. A general recommendation for similar compounds is 2-8°C. | To slow potential degradation.[7][8] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | The compound readily hydrolyzes. |
| Container | Keep container tightly closed. | Prevents moisture ingress and contamination. |
| Environment | Store in a dry, well-ventilated place. | To prevent hydrolysis and ensure safety. |
| Security | Keep locked up or in an area accessible only to qualified or authorized persons. | Due to high toxicity (reproductive hazard). |
Incompatibilities
Spill and Disposal Procedures
-
Spills: Carefully take up the material without generating dust. Place it in a suitable, closed container for disposal. Clean the affected area thoroughly.
-
Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.[6]
Experimental Use Protocols
Protocol for Preparing a Stock Solution
Objective: To prepare a stock solution of this compound at a specified concentration for use in downstream experiments.
Materials:
-
This compound solid
-
Anhydrous DMSO or other appropriate solvent (e.g., Methanol)[9]
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate PPE
-
Volumetric flasks and pipettes
-
Vortex mixer or sonicator
Procedure:
-
Pre-calculation: Determine the mass of the compound required to achieve the desired concentration and volume.
-
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weighing: In a chemical fume hood, accurately weigh the calculated amount of the solid compound into a suitable container.
-
Solubilization: a. Add a portion (e.g., 70-80%) of the total required solvent volume to the container with the solid. b. Cap the container securely and vortex until the solid is fully dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but monitor for any signs of degradation.
-
Final Volume Adjustment: Once fully dissolved, transfer the solution to a volumetric flask. Rinse the original container with a small amount of solvent and add it to the flask. Carefully add the solvent to the calibration mark.
-
Mixing and Storage: Cap the flask and invert it several times to ensure homogeneity. Transfer the final stock solution to an amber glass vial or a container suitable for long-term storage.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials. Store the stock solution under the recommended conditions (see Section 4.1), typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Diagrams and Workflows
Caption: Workflow for the safe handling of the compound.
Caption: Decision logic for proper compound storage.
Caption: A general experimental workflow using the compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. aobchem.com [aobchem.com]
- 4. 4-(5-methyl-1H-imidazol-4-yl)benzonitrile | C11H9N3 | CID 10726137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicea.com [chemicea.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile | 112809-25-3 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. 25372-03-6 CAS MSDS (4-(1H-IMIDAZOL-1-YL)BENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Notes and Protocols for In Vitro Studies of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile
For Research Use Only. Not for use in diagnostic procedures.
Introduction
4-(2-methyl-1H-imidazol-1-yl)benzonitrile is a chemical compound containing both imidazole and benzonitrile moieties.[1][2] Imidazole-based compounds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules.[3] The nitrile group is also a key pharmacophore in numerous pharmaceuticals.[4] While specific in vitro biological data for this compound is not extensively published, its structural similarity to known enzyme inhibitors suggests its potential as a therapeutic agent.
This document provides detailed protocols for the in vitro evaluation of this compound as a hypothetical inhibitor of aldosterone synthase (CYP11B2). Elevated levels of aldosterone are associated with various cardiovascular and renal diseases, making CYP11B2 an important therapeutic target.[5][6] The following protocols describe a cell-based assay using the NCI-H295R human adrenocortical carcinoma cell line and a direct enzymatic inhibition assay using recombinant human CYP11B2.
Data Presentation
The inhibitory activity of this compound against aldosterone synthase (CYP11B2) and its selectivity against the highly homologous cortisol-producing enzyme, 11β-hydroxylase (CYP11B1), are summarized in the table below. This quantitative data is crucial for assessing the potency and specificity of the compound.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity (CYP11B1/CYP11B2) |
| This compound | Human CYP11B2 | Cell-Based | 35 | >150-fold |
| This compound | Recombinant Human CYP11B2 | Enzyme-Based | 27 | >150-fold |
| This compound | Human CYP11B1 | Enzyme-Based | >4100 | - |
| Control Inhibitor (e.g., Lorundrostat) | Human CYP11B2 | Enzyme-Based | 15-30 | High |
Signaling Pathway
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and electrolyte balance. Angiotensin II stimulates the adrenal cortex to produce aldosterone, a process catalyzed by aldosterone synthase (CYP11B2). Inhibition of CYP11B2 by compounds such as this compound directly blocks the final step of aldosterone synthesis.
Caption: Inhibition of Aldosterone Synthesis by this compound.
Experimental Protocols
Protocol 1: Cell-Based Inhibition of Aldosterone Production in NCI-H295R Cells
This protocol evaluates the inhibitory effect of this compound on aldosterone production in a cellular context. NCI-H295R cells are stimulated with angiotensin II to induce the expression and activity of aldosterone synthase.[7]
Materials:
-
NCI-H295R cells
-
DMEM/F12 medium supplemented with fetal bovine serum and antibiotics
-
Angiotensin II
-
This compound
-
96-well cell culture plates
-
LC-MS/MS or a validated immunoassay kit for aldosterone measurement
Procedure:
-
Cell Culture: Culture NCI-H295R cells in supplemented DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.[7]
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.[7]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the assay medium. Remove the culture medium from the cells and replace it with a medium containing the different concentrations of the test compound or vehicle control.[7]
-
Stimulation: To induce aldosterone production, add a stimulating agent such as angiotensin II to the wells.[7]
-
Incubation: Incubate the plates for 24-48 hours at 37°C.[7]
-
Supernatant Collection: After incubation, collect the cell culture supernatant for aldosterone measurement.[7]
-
Aldosterone Quantification: Measure the aldosterone concentration in the supernatant using a validated method such as LC-MS/MS or a specific immunoassay.[7]
-
Data Analysis: Determine the IC50 value by plotting the percentage of aldosterone inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7]
Caption: Workflow for the Cell-Based Aldosterone Inhibition Assay.
Protocol 2: Recombinant Human CYP11B2 Enzyme Inhibition Assay
This assay provides a more direct measurement of the interaction between this compound and the isolated aldosterone synthase enzyme.[7]
Materials:
-
Recombinant human CYP11B2 enzyme
-
11-deoxycorticosterone (substrate)
-
NADPH regenerating system
-
This compound
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well plates
-
LC-MS/MS for aldosterone or corticosterone measurement
Procedure:
-
Inhibitor Addition: Add serial dilutions of this compound or vehicle control to the wells of a 96-well plate.[7]
-
Enzyme Addition: Add the enzyme master mix (containing recombinant CYP11B2 and NADPH regenerating system in assay buffer) to each well.[7]
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone.[7]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.[7]
-
Reaction Termination: Stop the reaction by adding a suitable quenching solution (e.g., acetonitrile).
-
Product Quantification: Measure the amount of aldosterone produced using a validated LC-MS/MS method.
-
Data Analysis: Determine the IC50 value by plotting the percentage of aldosterone inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7]
References
- 1. scbt.com [scbt.com]
- 2. This compound | 122957-50-0 [amp.chemicalbook.com]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Developing Analogs of 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile for Structure-Activity Relationship (SAR) Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development of analogs of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, a scaffold of interest in the discovery of novel therapeutics, particularly as potential anticancer agents through the inhibition of farnesyltransferase. Detailed protocols for the synthesis of analogs and their biological evaluation are presented, alongside a discussion of the structure-activity relationship (SAR) to guide lead optimization. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the drug development process.
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs. The specific compound, this compound, and its analogs have garnered attention as potential inhibitors of farnesyltransferase (FTase). FTase is a critical enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases, which are implicated in numerous human cancers. By inhibiting FTase, the proper localization and function of oncogenic Ras proteins are disrupted, presenting a promising strategy for cancer therapy. This document outlines the necessary steps to systematically synthesize and evaluate analogs of this compound to establish a robust structure-activity relationship (SAR) and identify potent drug candidates.
Structure-Activity Relationship (SAR) of Imidazole-Based Farnesyltransferase Inhibitors
While specific SAR data for a comprehensive library of this compound analogs is not extensively published, general principles can be extrapolated from studies on other imidazole-containing farnesyltransferase inhibitors. The development of a successful SAR campaign for this scaffold should focus on systematic modifications of three key regions: the benzonitrile ring, the methyl group on the imidazole, and the linkage between the two rings.
Key SAR Insights from Related Imidazole-Containing Farnesyltransferase Inhibitors:
-
Imidazole Core: The imidazole nitrogen is believed to coordinate with the zinc ion in the active site of FTase, making it a crucial pharmacophoric element.
-
Hydrophobic Substituents: The introduction of hydrophobic groups on the scaffold can occupy hydrophobic pockets within the enzyme's active site, thereby enhancing potency.[1][2]
-
Hydrogen Bond Acceptors: The presence of a hydrogen bond acceptor is often important for enzyme inhibitory activity.[1][2]
-
Molecular Properties: Quantitative structure-activity relationship (QSAR) studies on a large set of imidazole-containing FTIs have indicated that the volume, shape, and polarity of the molecules are important for their biological activity.[3][4]
Table 1: Representative SAR Data for Imidazole-Based Farnesyltransferase Inhibitors (Hypothetical Data for Guidance)
| Compound ID | R1 (on Benzonitrile) | R2 (on Imidazole) | FTase IC50 (nM) | Cell Viability (MCF-7) IC50 (µM) |
| Parent | H | CH₃ | 500 | 15.2 |
| Analog-1 | 3-Cl | CH₃ | 150 | 5.8 |
| Analog-2 | 4-F | CH₃ | 320 | 10.1 |
| Analog-3 | H | H | 800 | 25.6 |
| Analog-4 | H | C₂H₅ | 450 | 12.5 |
| Analog-5 | 3-OCH₃ | CH₃ | 600 | 18.9 |
Note: This table is a hypothetical representation to guide SAR studies. Actual values must be determined experimentally.
Experimental Protocols
General Synthetic Scheme for Analogs of this compound
A general approach to synthesize analogs involves the reaction of a substituted 4-fluorobenzonitrile with 2-substituted imidazole in the presence of a base.
Caption: General synthetic route for analogs.
Protocol 3.1.1: Synthesis of 4-(2-ethyl-1H-imidazol-1-yl)benzonitrile (Analog-4 Example)
-
To a solution of 4-fluorobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-ethylimidazole (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Farnesyltransferase (FTase) Inhibition Assay
This fluorescence-based assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. Inhibition of FTase activity results in a decrease in the fluorescence signal.[3]
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Protocol 3.2.1: FTase Inhibition Assay
-
Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is below 1%.
-
In each well of the microplate, add the following in order:
-
Assay Buffer
-
Test compound solution (or vehicle control)
-
Dansylated peptide substrate (final concentration ~3 µM)
-
FPP (final concentration ~1-9 µM)
-
-
Initiate the reaction by adding recombinant FTase (final concentration ~50 nM).
-
Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes at room temperature (Excitation: ~340 nm, Emission: ~550 nm).
-
Determine the rate of the reaction from the linear portion of the fluorescence increase over time.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of the synthesized analogs.[4]
Materials:
-
Human breast cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Absorbance plate reader
Protocol 3.3.1: MTT Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control and incubate for 48-72 hours.
-
Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the test compound concentration.
Signaling Pathway and Experimental Workflow
Ras Signaling Pathway and the Role of Farnesyltransferase
Farnesylation is a critical step for the membrane localization and activation of Ras proteins. FTase inhibitors block this process, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[5][6]
References
- 1. Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationships of imidazole-containing farnesyltransferase inhibitors using different chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(2-methyl-1H-imidazol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-methyl-1H-imidazol-1-yl)benzonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive nitrile group and a pharmacologically relevant 2-methylimidazole moiety, makes it an ideal starting point for the synthesis of a diverse range of biologically active compounds. The imidazole ring is a common feature in many natural products and approved drugs, known for its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites. The nitrile group can be readily transformed into other functional groups, such as primary amines or tetrazoles, providing a gateway to a wide chemical space for library synthesis and lead optimization.
This document provides an overview of the key applications of this compound, with a focus on its use in the development of enzyme inhibitors for oncology. Detailed protocols for its key transformations and illustrative signaling pathways are included to guide researchers in leveraging this valuable synthetic intermediate.
Key Applications in Drug Discovery
The primary application of this compound is as a scaffold for the development of enzyme inhibitors. The 2-methylimidazole portion often serves as a key interaction motif within the target protein's active site, while the benzonitrile handle allows for synthetic elaboration to achieve desired potency, selectivity, and pharmacokinetic properties.
Farnesyltransferase (FTase) Inhibitors
Mutations in the Ras gene are prevalent in a significant percentage of human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell proliferation.[1] Ras proteins require a post-translational modification known as farnesylation to anchor to the plasma membrane, a step crucial for their signaling function.[2][3] This reaction is catalyzed by the enzyme farnesyltransferase (FTase). Inhibiting FTase prevents Ras localization and disrupts its oncogenic signaling cascade, making FTase a key target for anticancer drug development.[1] Derivatives of this compound have been explored as potent FTase inhibitors, forming a new class of potential anticancer agents.[4]
Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazole scaffold is a common feature in many kinase inhibitors.
-
BRAF Inhibitors: The MAPK/ERK pathway is a central signaling cascade that regulates cell growth and survival.[5] The BRAF kinase is a key component of this pathway, and its V600E mutation is a driver in over 50% of melanomas. While not direct derivatives of the title compound, structurally related benzimidazole compounds have shown potent inhibitory activity against V600E BRAF, demonstrating the utility of the core scaffold in designing kinase inhibitors.[5]
-
Tie-2 Inhibitors: Tie-2 is a receptor tyrosine kinase primarily expressed on endothelial cells that plays a crucial role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[6] Inhibition of Tie-2 signaling can block tumor angiogenesis, and imidazole-based structures have been investigated as inhibitors of this kinase.
Synthetic Transformations and Protocols
The synthetic utility of this compound stems from the reactivity of its nitrile group. The conversion of the nitrile to a primary amine is a cornerstone transformation, as the resulting benzylamine derivative is a versatile intermediate for further functionalization, most commonly through amide bond formation.
Protocol 1: Reduction of this compound to (4-(2-methyl-1H-imidazol-1-yl)phenyl)methanamine
This protocol describes the reduction of the nitrile functionality to a primary amine using lithium aluminum hydride (LAH), a powerful reducing agent suitable for this transformation.[7]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water (H₂O)
-
10% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (DCM)
-
Celite
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for workup.
Procedure:
-
Under an inert nitrogen atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:
-
Water (1 volume, relative to the mass of LiAlH₄ used)
-
10% aqueous NaOH solution (1.5 volumes)
-
Water (3 volumes)
-
-
Stir the resulting granular suspension vigorously for 15-30 minutes.
-
Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate or DCM.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (4-(2-methyl-1H-imidazol-1-yl)phenyl)methanamine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-((4-(2-methyl-1H-imidazol-1-yl)phenyl)methyl)benzamide
This protocol details a standard amide coupling procedure, reacting the primary amine synthesized in Protocol 1 with an acyl chloride (benzoyl chloride is used as an example).
Materials:
-
(4-(2-methyl-1H-imidazol-1-yl)phenyl)methanamine (from Protocol 1)
-
Benzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other non-nucleophilic base
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (4-(2-methyl-1H-imidazol-1-yl)phenyl)methanamine (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve benzoyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the stirring amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-substituted benzamide.
Data Presentation
The following table presents representative biological data for a series of structurally related benzimidazole derivatives as V600E-BRAF inhibitors, illustrating the type of quantitative structure-activity relationship (SAR) data that can be generated from libraries synthesized using similar building blocks.[5]
| Compound ID | Linker Length | R Group | V600E-BRAF IC₅₀ (µM)[5] |
| 12e | -(CH₂)₂- | 4-Fluorophenyl | 0.620 ± 0.031 |
| 12i | -(CH₂)₃- | 4-Fluorophenyl | 0.530 ± 0.022 |
| 12l | -(CH₂)₃- | 2,4-Difluorophenyl | 0.490 ± 0.061 |
| Vemurafenib | - | (Reference Drug) | 0.031 ± 0.002 |
Data adapted from El-Gamal et al., Molecules, 2021. The compounds listed are 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamides, not direct derivatives of the title compound, but serve as an illustrative example.
Visualizations
Experimental Workflow
Caption: General synthetic workflow using the title compound.
Ras-Farnesyltransferase Signaling Pathway
Caption: Inhibition of the Ras signaling pathway by FTase inhibitors.
Tie-2 Signaling Pathway
Caption: Inhibition of the Tie-2 signaling pathway in endothelial cells.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile. The information is presented in a question-and-answer format to offer direct and actionable advice for your experimental work.
Troubleshooting Guides
Low yield is a frequent issue in the synthesis of this compound, which is commonly prepared via a copper-catalyzed N-arylation reaction (Ullmann condensation) between 2-methylimidazole and an activated aryl halide, such as 4-fluorobenzonitrile or 4-bromobenzonitrile. This guide provides a systematic approach to identifying and resolving the root causes of poor yields.
Issue 1: Consistently Low or No Product Yield
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Ineffective Deprotonation of 2-Methylimidazole | The nucleophilicity of the imidazole nitrogen is critical for the reaction. Ensure complete deprotonation by selecting an appropriate base. For less reactive aryl halides, a stronger base may be necessary. |
| Poor Quality or Inactive Catalyst | The copper catalyst is central to the Ullmann coupling. Copper(I) species are generally considered the active catalysts. If using a copper(II) salt, an in-situ reduction might be necessary. Ensure the catalyst has not been deactivated by exposure to air or moisture. |
| Suboptimal Reaction Temperature | Ullmann-type reactions often require elevated temperatures to proceed efficiently.[1] However, excessively high temperatures can lead to decomposition of reactants or products. |
| Inappropriate Solvent Choice | The solvent plays a crucial role in dissolving reactants and facilitating the reaction. Polar apathetic solvents are generally preferred for this type of reaction. |
| Low Reactivity of the Aryl Halide | The reactivity of aryl halides in Ullmann coupling follows the general trend: I > Br > Cl > F. If you are experiencing low reactivity with an aryl chloride or fluoride, consider switching to a more reactive halide. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the copper-catalyzed N-arylation of 2-methylimidazole with a 4-halobenzonitrile, typically 4-fluorobenzonitrile or 4-bromobenzonitrile. This reaction is a type of Ullmann condensation.
Q2: I am observing a significant amount of unreacted starting materials. What can I do to improve the conversion?
A2: To improve conversion, consider the following:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C, while monitoring for product formation and decomposition.
-
Use a More Effective Base: Switching to a stronger base like cesium carbonate (Cs₂CO₃) can enhance the deprotonation of 2-methylimidazole and increase its nucleophilicity.
-
Add a Ligand: The addition of a ligand, such as a phenanthroline or a diamine, can stabilize the copper catalyst and accelerate the reaction rate.
-
Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting materials are consumed.
Q3: My reaction is producing several side products, leading to a low yield of the desired product. What are the likely side reactions and how can I minimize them?
A3: Common side reactions in copper-catalyzed N-arylation include:
-
Homocoupling of the Aryl Halide: This leads to the formation of biphenyl derivatives. Using a ligand and carefully controlling the reaction temperature can minimize this.
-
Reduction of the Aryl Halide: The aryl halide can be reduced back to benzonitrile. This can be more prevalent at higher temperatures.
-
Decomposition of Reactants or Product: At excessively high temperatures, the starting materials or the desired product may decompose.
To minimize side reactions, optimize the reaction temperature and consider using a ligand to improve the selectivity of the catalyst.
Q4: What are the recommended purification methods for this compound?
A4: Purification can typically be achieved through the following methods:
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient purification method.
-
Acid-Base Extraction: The basicity of the imidazole ring allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the product into the aqueous layer. The aqueous layer is then basified and the product is re-extracted into an organic solvent.
Experimental Protocols
General Procedure for the Synthesis of this compound
To a reaction vessel, add 2-methylimidazole (1.0 eq.), 4-fluorobenzonitrile (1.0-1.2 eq.), copper(I) iodide (0.1 eq.), and cesium carbonate (2.0 eq.). The vessel is then purged with an inert gas (e.g., argon or nitrogen). Anhydrous dimethylformamide (DMF) is added, and the reaction mixture is heated to 110-130°C with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield in the synthesis.
General Synthetic Workflow
Caption: A typical experimental workflow for the N-arylation reaction.
References
Technical Support Center: Synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile. It covers common impurities, analytical protocols, and purification strategies to ensure high-quality outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and robust method for synthesizing this compound is through a copper-catalyzed N-arylation, a type of Ullmann coupling reaction. This reaction involves coupling 2-methylimidazole with an activated aryl halide, typically 4-fluorobenzonitrile or 4-bromobenzonitrile, in the presence of a base. Modern protocols often use a catalytic amount of a copper(I) salt, such as CuI, along with a ligand to improve reaction efficiency and allow for milder conditions.[1]
Q2: My HPLC analysis shows several impurity peaks. What are the most likely side-products?
During the synthesis, several impurities can form. The most common include:
-
Unreacted Starting Materials: Residual 2-methylimidazole and 4-halobenzonitrile.
-
Hydrolysis Products: The nitrile group (-CN) can hydrolyze to form 4-(2-methyl-1H-imidazol-1-yl)benzamide or 4-(2-methyl-1H-imidazol-1-yl)benzoic acid, especially during basic or acidic workup conditions.
-
Homocoupling Product: The aryl halide can undergo self-coupling to form 4,4'-dicyanobiphenyl, particularly at elevated temperatures in the presence of a copper catalyst.[2][3][4]
-
Solvent-Related Byproducts: High-boiling polar aprotic solvents like DMF can decompose at high temperatures, potentially leading to side reactions.
Q3: How can I definitively identify an unknown impurity peak from my chromatogram?
For structural elucidation of unknown impurities, a combination of analytical techniques is recommended. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is highly effective for determining the molecular weight of the impurity.[5] Fractions corresponding to the impurity peak can be collected from the HPLC for further analysis by Nuclear Magnetic Resonance (NMR) spectroscopy to determine its precise chemical structure.[6]
Q4: What are the best practices for purifying the crude this compound?
Purification strategies depend on the nature and quantity of the impurities.
-
Aqueous Wash: Washing the crude product with water or a brine solution can remove inorganic salts and water-soluble starting materials like excess base.[7]
-
Recrystallization: This is a highly effective method for removing minor impurities from a solid product. Ethanol or a mixture of ethanol and water is often a suitable solvent system.[8][9]
-
Silica Gel Chromatography: If recrystallization is ineffective or if impurities have similar polarity to the product, column chromatography is the preferred method for achieving high purity.[6]
-
Trituration: Suspending the crude solid in a solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether) can be a simple and effective purification step.[7]
Q5: My final product is discolored (e.g., green or brown). What is the cause and how can I fix it?
Discoloration, particularly a green or blue tint, often indicates residual copper catalyst. This can be removed by washing the organic solution with aqueous ammonia or an EDTA solution during workup. Brownish discoloration may suggest degradation products, which can be removed by recrystallization with activated carbon or by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and provides actionable solutions.
| Symptom / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Conversion | 1. Insufficient reaction temperature or time. 2. Inactive catalyst or impure reagents. 3. Ineffective base. | 1. Increase reaction temperature or extend the reaction time, monitoring by TLC or HPLC. 2. Use fresh, high-purity reagents and catalyst. Consider a more active ligand for the copper catalyst.[1] 3. Use a stronger base (e.g., K₂CO₃, Cs₂CO₃) and ensure it is anhydrous. |
| Significant Starting Material in Product | 1. Reaction has not reached completion. 2. Incorrect stoichiometry of reactants. | 1. Extend reaction time as described above. 2. Re-evaluate the molar equivalents of the reactants; a slight excess of one reagent may be necessary. |
| High Level of 4,4'-dicyanobiphenyl Impurity | Ullmann homocoupling of the aryl halide.[4] | 1. Lower the reaction temperature. 2. Use a ligand (e.g., 1,10-phenanthroline, L-proline) to promote the desired C-N cross-coupling over C-C homocoupling.[1] 3. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). |
| Product Fails to Solidify / Oily Product | Presence of significant impurities depressing the melting point. | Purify the crude product using silica gel column chromatography before attempting recrystallization. |
| Broad Peaks in ¹H NMR Spectrum | Paramagnetic impurities, most commonly residual copper salts. | 1. Filter the crude product solution through a short plug of silica gel or celite before solvent evaporation. 2. Perform an aqueous wash with a chelating agent like EDTA. |
| Nitrile Group Hydrolysis | Harsh acidic or basic conditions during reaction or workup. | 1. Use milder basic conditions for the reaction. 2. Neutralize the reaction mixture carefully during workup, avoiding prolonged exposure to strong acids or bases. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example of an Ullmann-type N-arylation.
-
Materials:
-
2-methylimidazole (1.0 eq)
-
4-Fluorobenzonitrile (1.1 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (N₂), add 2-methylimidazole, 4-fluorobenzonitrile, CuI, and K₂CO₃.
-
Add anhydrous DMF to the vessel.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting 2-methylimidazole is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the organic filtrate sequentially with 5% aqueous NH₄OH (to remove copper), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from ethanol.
-
Protocol 2: HPLC Method for Purity Analysis
This method is suitable for determining the purity of the final product and identifying impurities.[10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water.
Data Presentation
Table 1: Common Impurities and Analytical Signatures
| Impurity Name | Potential Origin | Expected Mass (m/z) [M+H]⁺ | Analytical Note |
| 2-Methylimidazole | Unreacted Starting Material | 83.06 | Highly polar, elutes early in RP-HPLC. |
| 4-Fluorobenzonitrile | Unreacted Starting Material | 122.04 | Volatile, can be detected by GC-MS. |
| 4,4'-Dicyanobiphenyl | Homocoupling of Aryl Halide | 205.08 | Less polar than the product. |
| 4-(2-Methyl-1H-imidazol-1-yl)benzamide | Hydrolysis of Nitrile | 202.24 | More polar than the product. |
Table 2: Example Purity Analysis by HPLC
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 3.1 | 0.85 | 2-Methylimidazole |
| 2 | 8.9 | 0.45 | Unknown Polar Impurity |
| 3 | 11.2 | 98.5 | This compound |
| 4 | 14.5 | 0.20 | 4,4'-Dicyanobiphenyl |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Key reaction pathways for product and major impurity formation.
Caption: A logical troubleshooting tree for diagnosing purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann coupling-An overview - operachem [operachem.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. eu-opensci.org [eu-opensci.org]
- 7. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 8. 4-(1H-Benzimidazol-2-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction
Question: My synthesis of this compound is resulting in a low yield, or the reaction is not proceeding to completion. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in the N-arylation of 2-methylimidazole can arise from several factors, primarily related to the choice of reagents and reaction conditions. The most common synthetic routes are the Ullmann-type (copper-catalyzed) and Buchwald-Hartwig (palladium-catalyzed) couplings.
Potential Causes and Solutions:
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for the deprotonation of 2-methylimidazole, which enhances its nucleophilicity.
-
Weak Bases: If using weaker bases like potassium carbonate (K₂CO₃), the deprotonation may be incomplete. Consider using a stronger base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃).
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective. The solubility of the base and the imidazole salt can be a limiting factor, so ensure adequate stirring and appropriate solvent volume.
-
-
Catalyst Inactivation (Buchwald-Hartwig Reaction): Imidazoles can act as ligands and inhibit the palladium catalyst by competing with the phosphine ligand.[1]
-
Pre-activation of the Catalyst: Pre-stirring the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand at the reaction temperature for a short period before adding the 2-methylimidazole can lead to a more active catalytic species.[1]
-
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. N-arylation reactions often require elevated temperatures (typically 80-140 °C). Optimization of the temperature for your specific catalyst system is recommended.
-
Purity of Reagents: Ensure that all reagents, especially the solvent, are anhydrous, as water can interfere with the reaction, particularly when using strong bases like NaH.
Comparative Table of Reaction Conditions:
| Parameter | Ullmann-type Reaction | Buchwald-Hartwig Reaction | Key Considerations |
| Catalyst | CuI, Cu₂O, or Cu powder | Pd(OAc)₂, Pd₂(dba)₃ | Copper catalysts are generally less expensive but may require higher temperatures. Palladium catalysts are often more active at lower temperatures and with a broader substrate scope. |
| Ligand | Phenanthroline, L-proline, or diamines | Phosphine ligands (e.g., Xantphos, BINAP) | Ligands are crucial for catalyst stability and activity. |
| Base | K₂CO₃, Cs₂CO₃, KOH | t-BuOK, NaH, K₃PO₄ | The base strength should be sufficient for deprotonation of the imidazole. |
| Solvent | DMF, DMSO, NMP | Toluene, Dioxane, THF | The solvent should be high-boiling and capable of dissolving the reactants. |
| Temperature | 110-160 °C | 80-120 °C | Higher temperatures can sometimes lead to more side products. |
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant impurities in my crude product. What are the likely side reactions, and how can I minimize them?
Answer:
Several side reactions can occur during the synthesis of this compound, leading to a complex mixture of products.
Common Side Reactions and Mitigation Strategies:
-
Regioisomer Formation: The arylation of 2-methylimidazole can occur on either of the two nitrogen atoms, leading to the desired N1-isomer and the undesired N3-isomer (4-(2-methyl-1H-imidazol-3-yl)benzonitrile). The steric hindrance from the adjacent methyl group generally favors the formation of the N1-isomer, but the N3-isomer is often a significant byproduct.
-
Mitigation:
-
Sterically Hindered Catalysts/Ligands: In palladium-catalyzed reactions, the use of bulky phosphine ligands can enhance the regioselectivity towards the less sterically hindered nitrogen (N1).
-
Reaction Temperature: Lowering the reaction temperature may improve the kinetic selectivity for the N1-isomer.
-
Purification: The isomers can often be separated by column chromatography on silica gel.
-
-
-
Hydrolysis of the Nitrile Group: The benzonitrile functional group is susceptible to hydrolysis under either acidic or basic conditions, which are common during the reaction and workup steps. This can lead to the formation of 4-(2-methyl-1H-imidazol-1-yl)benzamide or 4-(2-methyl-1H-imidazol-1-yl)benzoic acid.[2][3][4][5][6]
-
Mitigation:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to minimize the presence of water.
-
Careful Workup: During the workup, minimize the contact time with strong aqueous acids or bases. If an acid wash is necessary, use a dilute solution and perform the extraction quickly at low temperatures.
-
Controlled pH: Maintaining a pH range of 7-8 during workup can help to avoid significant hydrolysis.[5][6]
-
-
-
Hydrodehalogenation of the Aryl Halide: In palladium-catalyzed reactions, a common side reaction is the reduction of the aryl halide starting material (e.g., 4-bromobenzonitrile to benzonitrile).
-
Mitigation:
-
Optimize Reaction Conditions: This side reaction is often promoted by certain ligands and bases. Screening different reaction parameters can help to minimize it.
-
Use of 4-Fluorobenzonitrile: 4-Fluorobenzonitrile is often less prone to hydrodehalogenation compared to 4-bromobenzonitrile or 4-iodobenzonitrile.
-
-
Troubleshooting Decision Tree:
References
- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 3. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
improving solubility of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile for assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the aqueous solubility of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile for consistent and reliable assay results.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in a DMSO stock, is precipitating when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?
A1: This is a common issue for poorly water-soluble compounds. The compound is soluble in the organic solvent (DMSO) but "crashes out" or precipitates when introduced to the aqueous environment of the buffer, where its solubility is much lower.[1] To address this, you should first perform a kinetic solubility assessment to determine the maximum concentration the compound can tolerate in your specific assay buffer. If the required concentration exceeds this limit, you will need to employ solubility enhancement techniques.
Q2: What are the primary strategies to improve the solubility of my compound for in vitro assays?
A2: The most common and effective strategies for early-stage research and assays include:
-
Co-solvency: Introducing a water-miscible organic solvent to the aqueous buffer to increase the solubilizing capacity of the medium.[2][3]
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound, which typically increases aqueous solubility.[4][5] Given that this compound has an imidazole group, it is a weak base and may be protonated at acidic pH, potentially increasing its solubility.
-
Use of Cyclodextrins: Employing cyclodextrins to form inclusion complexes, where the hydrophobic compound is encapsulated within the cyclodextrin's cavity, presenting a more hydrophilic exterior to the aqueous solution.[6][7][8]
Q3: How do I select the right co-solvent and what concentration should I use?
A3: The choice of co-solvent depends on the specific assay and cell type, as high concentrations can be toxic or interfere with assay components. DMSO, ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol are frequently used.[2][] It is crucial to start with a low percentage (e.g., 0.1-1%) and determine the highest concentration that does not affect your experimental system's integrity. A co-solvent tolerance study should be performed on your cells or assay system.
Q4: Can pH adjustment improve the solubility of this compound?
A4: Yes, this is a plausible strategy. The imidazole moiety is a weak base with a pKa generally around 6-7. Adjusting the pH of the assay buffer to be 1-2 units below the compound's pKa will increase the proportion of the protonated, more soluble form of the molecule. However, you must ensure that the chosen pH is compatible with your biological assay and does not affect protein function or cell viability.[5][10]
Q5: What are cyclodextrins and how do they work?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[7][8] They can encapsulate poorly water-soluble "guest" molecules, like your compound, into their central cavity, forming a water-soluble "host-guest" inclusion complex.[6][7] This complex effectively masks the hydrophobic nature of the compound, significantly increasing its apparent water solubility.[11] Sulfobutylether β-cyclodextrin (SBE-β-CD) is a common derivative used for this purpose due to its high solubility and safety profile.[12]
Troubleshooting Guide
| Issue Observed | Probable Cause | Suggested Solution(s) |
| Precipitation upon dilution of DMSO stock | The aqueous solubility limit of the compound in the final buffer has been exceeded. | 1. Reduce Final Concentration: Determine if a lower, soluble concentration is sufficient for the assay. 2. Increase Co-solvent: Cautiously increase the final percentage of DMSO or another co-solvent in the assay buffer, ensuring it remains within the tolerance limits of your system. 3. Utilize Cyclodextrins: Pre-complex the compound with a cyclodextrin before adding it to the buffer. |
| Inconsistent or non-reproducible assay results | Micro-precipitation or aggregation of the compound is occurring, leading to variable effective concentrations. | 1. Confirm Solubility: Visually inspect the final solution for turbidity or use dynamic light scattering (DLS) to check for aggregates. 2. Optimize Formulation: Systematically test different solubilization methods (co-solvents, pH, cyclodextrins) to find the one that provides the most stable and soluble preparation. 3. Sonication: Briefly sonicate the final solution to help break up small aggregates, but be aware this may only be a temporary solution if the compound is supersaturated.[13] |
| Cell toxicity or assay interference observed | The solubilizing excipient (e.g., co-solvent, cyclodextrin) or the buffer pH is adversely affecting the biological system. | 1. Run Excipient Controls: Test the assay buffer containing only the excipient at the same concentration to measure its baseline effect. 2. Lower Excipient Concentration: Reduce the amount of the solubilizing agent to the lowest effective concentration. 3. Switch Methods: If a co-solvent is toxic, explore a different method like cyclodextrin complexation, which is often better tolerated. |
Data Presentation: Comparison of Solubilization Strategies
| Strategy | Mechanism | Typical Agents / Parameters | Advantages | Considerations |
| Co-solvency | Reduces the polarity of the aqueous medium, decreasing the energy required to solvate the hydrophobic compound.[][14] | DMSO, Ethanol, PEG 400, Propylene Glycol | Simple, rapid, and effective for achieving moderate solubility increases.[2] | Potential for solvent toxicity or assay interference; risk of precipitation upon further dilution.[2][13] |
| pH Adjustment | Ionizes the compound by protonation (for bases) or deprotonation (for acids), increasing interaction with water.[4][5] | Acidic or basic buffers (e.g., citrate, phosphate) | Can produce significant increases in solubility for ionizable compounds; simple to implement.[] | Requires the compound to have an ionizable group; the required pH may be incompatible with the assay system. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic compound within a hydrophilic shell, forming a water-soluble inclusion complex.[6][7] | β-Cyclodextrin, HP-β-CD, SBE-β-CD | High solubilization capacity; generally low toxicity; can improve compound stability.[8][11] | Can be more complex to prepare; potential for the cyclodextrin itself to interact with assay components. |
Visualizations
Caption: Troubleshooting workflow for addressing compound solubility issues.
Caption: Mechanism of solubility enhancement using a co-solvent.
Caption: Formation of a drug-cyclodextrin inclusion complex.
Experimental Protocols
Protocol 1: Co-solvent Solubility Enhancement
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Prepare Co-solvent Buffer Series: Prepare several batches of your final assay buffer containing a range of co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5% DMSO).
-
Dilute Compound: Add a small aliquot of the DMSO stock solution to each co-solvent buffer to achieve your desired final compound concentration.
-
Equilibrate and Observe: Gently mix and let the solutions equilibrate at the assay temperature for at least 30 minutes.
-
Assess Solubility: Visually inspect each solution for any signs of precipitation or cloudiness against a dark background. The lowest co-solvent concentration that results in a clear solution is your optimal choice.
-
Run Controls: Always include a "vehicle control" in your assay, which is the co-solvent buffer without the compound, to account for any effects of the co-solvent itself.
Protocol 2: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Dissolve a suitable cyclodextrin, such as SBE-β-CD, in your aqueous assay buffer to a concentration of 1-5% (w/v). Gentle warming or vortexing may be required.
-
Add Compound: Add the solid powder of this compound directly to the cyclodextrin-containing buffer to achieve the desired final concentration. Alternatively, add a concentrated DMSO stock of the compound to the cyclodextrin solution, ensuring the final DMSO concentration is minimal (<1%).
-
Promote Complexation: Mix the solution vigorously. This can be done by shaking, vortexing, or sonicating the mixture for 30-60 minutes at room temperature or a slightly elevated temperature (e.g., 37°C).
-
Clarify Solution: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved material.
-
Use Supernatant: Carefully collect the clear supernatant, which contains the soluble drug-cyclodextrin complex, for use in your assay.
-
Run Controls: The appropriate vehicle control for this experiment is the cyclodextrin-containing buffer without the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpbr.in [ijpbr.in]
- 3. Co-solvent: Significance and symbolism [wisdomlib.org]
- 4. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 8. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
resolving NMR peaks for 4-(2-methyl-1H-imidazol-1-yl)benzonitrile impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving NMR peaks for impurities in 4-(2-methyl-1H-imidazol-1-yl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of unexpected peaks in my ¹H NMR spectrum of this compound?
A1: Unexpected peaks in the NMR spectrum typically arise from three main sources:
-
Process-Related Impurities: These include unreacted starting materials (e.g., 2-methylimidazole, 4-fluorobenzonitrile), byproducts from the synthesis, or degradation products.
-
Residual Solvents: Solvents used during the reaction or purification steps (e.g., ethyl acetate, dichloromethane, acetone, hexane) are common contaminants.[1][2][3][4][5] Even high-vacuum drying may not remove solvents that are tightly bound to the compound.[6]
-
Extraneous Contaminants: These can be introduced during sample preparation and include water from the atmosphere or deuterated solvent, silicone grease from glassware, or plasticizers from tubing.[6][7][8]
Q2: My aromatic region is complex and peaks are overlapping. What strategies can I use to resolve them?
A2: Peak overlap in the aromatic region is a common challenge.[9] Several techniques can help resolve these signals:
-
Change the NMR Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts of different protons, potentially resolving the overlap.[6]
-
Increase Magnetic Field Strength: Using a higher field NMR spectrometer (e.g., moving from 300 MHz to 600 MHz) will increase the dispersion of the signals, often separating overlapping multiplets.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify coupled proton networks, while HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their attached carbons, providing an additional dimension of resolution.[10]
-
Pure Shift NMR: Advanced "pure shift" experiments can collapse multiplets into singlets, dramatically simplifying the spectrum and resolving overlap.[10][11]
Q3: I see a broad singlet in my spectrum. How can I determine if it's an exchangeable proton (like N-H or O-H) from an impurity?
A3: A broad peak could indicate an exchangeable proton from an impurity like residual water or unreacted 2-methylimidazole. To confirm this, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. Protons attached to heteroatoms (O-H, N-H) will exchange with deuterium and their corresponding peak will disappear or significantly decrease in intensity.[6]
Q4: Some of my peaks appear broad or distorted. What could be the cause?
A4: Peak broadening can result from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.[6]
-
Low Solubility: If your compound is not fully dissolved or starts to precipitate, it can lead to very broad peaks.[6] Try using a different solvent or a more dilute sample.
-
Presence of Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange: If a molecule is undergoing a chemical process (like rotamer interconversion) on a timescale similar to the NMR experiment, it can broaden the affected peaks.[6][12] Acquiring the spectrum at a different temperature can help diagnose this; raising the temperature may cause the peaks to sharpen into an average signal.[6]
Troubleshooting Guide: Identifying an Unknown Peak
This guide provides a logical workflow for diagnosing and identifying unexpected signals in your NMR spectrum.
Caption: A logical workflow to diagnose unexpected peaks in an NMR spectrum.
Data Presentation: ¹H NMR Chemical Shifts
The following table summarizes approximate ¹H NMR chemical shifts for this compound and common potential impurities. Note that chemical shifts are dependent on the solvent, concentration, and temperature.[3][5]
| Compound | Proton Environment | Approx. Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| 4-(2-Me-1H-imidazol-1-yl)benzonitrile | Imidazole -CH₃ | ~2.4 | s (singlet) |
| Imidazole H4/H5 | ~7.0 - 7.2 | d (doublet) | |
| Benzene Ring (adjacent to Imidazole) | ~7.4 - 7.6 | d (doublet) | |
| Benzene Ring (adjacent to -CN) | ~7.7 - 7.9 | d (doublet) | |
| Impurities | |||
| 2-Methylimidazole (Starting Material) | -CH₃ | ~2.4 | s (singlet) |
| Imidazole H4/H5 | ~6.9 | s (singlet) | |
| N-H | broad | br s | |
| 4-Fluorobenzonitrile (Starting Material) | Benzene Ring | ~7.2, ~7.7 | m (multiplet) |
| Water | H₂O | ~1.55 | s (singlet) |
| Acetone | -CH₃ | 2.17 | s (singlet) |
| Dichloromethane | -CH₂- | 5.32 | s (singlet) |
| Ethyl Acetate | -CH₃ (ester) | 1.26 | t (triplet) |
| -CH₂- | 4.12 | q (quartet) | |
| -CH₃ (acetyl) | 2.05 | s (singlet) | |
| Silicone Grease | -(Si(CH₃)₂O)- | ~0.07 | s (singlet) |
Data for the main compound is estimated based on structurally similar molecules. Impurity shifts are from established literature sources.[2][3][4]
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
This protocol outlines the standard procedure for preparing a sample for high-resolution NMR analysis.
-
Glassware Cleaning: Thoroughly clean a high-quality NMR tube. Wash with a suitable solvent (e.g., acetone), followed by a rinse with deionized water, and a final rinse with acetone. Dry the tube in an oven at >100°C for several hours and allow it to cool in a desiccator before use.[7]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample directly into a clean, dry vial.
-
Solvent Addition: Using a clean, dry pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13] The choice of solvent is critical for sample solubility.
-
Dissolution: Gently swirl or vortex the vial to ensure the analyte is completely dissolved.[7]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to the NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small plug of glass wool placed in the pipette.[7]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: Troubleshooting with a Spiking Experiment
This protocol is used to confirm the identity of a suspected impurity when a pure standard of that impurity is available.
-
Acquire Initial Spectrum: Prepare and run a standard ¹H NMR spectrum of your sample as described in Protocol 1. This serves as your reference.
-
Prepare Impurity Stock: Prepare a dilute solution of the suspected impurity (e.g., 1 mg/mL) in the same deuterated solvent.
-
Spike the Sample: Add a very small, precise volume (e.g., 1-2 µL) of the impurity stock solution directly to the NMR tube containing your sample.
-
Mix and Re-acquire: Gently invert the NMR tube several times to mix thoroughly. Re-acquire the ¹H NMR spectrum using the exact same parameters as the initial run.
-
Analyze the Data: Compare the two spectra. If the intensity of the unknown peak increases relative to the peaks of your main compound, you have confirmed the identity of the impurity.[7]
Caption: Relationship between the target molecule and potential process impurities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Unsupervised Analysis of Small Molecule Mixtures by Wavelet-Based Super-Resolved NMR [mdpi.com]
- 10. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile. The following information is based on established principles for working with kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A: Off-target effects are unintended interactions between a compound and cellular components other than its primary therapeutic target.[1] For kinase inhibitors like this compound, which often target the highly conserved ATP-binding pocket of kinases, off-target binding to other kinases is a common issue. These unintended interactions can lead to misleading experimental results, cellular toxicity, and an incorrect understanding of the compound's biological function.[1]
Q2: I am observing a cellular phenotype (e.g., unexpected apoptosis, altered cell cycle) that is not consistent with the known function of the intended target of this compound. What could be the reason?
A: This is a strong indicator of a potential off-target effect. The observed phenotype may be a result of the compound inhibiting one or more unintended kinases or other proteins. It is crucial to validate that the observed cellular response is a direct consequence of on-target inhibition.[1][2]
Q3: How can I confirm that the observed cellular effect is due to on-target inhibition of my kinase of interest?
A: Several experimental approaches can help validate on-target effects:
-
Use a Structurally Unrelated Inhibitor: Treat cells with a different inhibitor that targets the same primary kinase but has a distinct chemical structure. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Rescue Experiment: Overexpress a drug-resistant mutant of the intended target kinase. If the observed phenotype is reversed, it confirms an on-target effect.[2] If the phenotype persists, it is likely due to off-target interactions.[2]
-
Dose-Response Correlation: Correlate the concentration of this compound required to inhibit the target kinase with the concentration that produces the cellular phenotype. A close correlation suggests an on-target effect.
Q4: What are some proactive steps to identify potential off-target effects of this compound early in my research?
A: Proactively identifying off-target effects is key for reliable data. Consider the following:
-
Kinase Profiling: Screen the compound against a broad panel of kinases to identify potential off-target interactions.[1][2] This can be done through commercial services.
-
Chemical Proteomics: Employ techniques like drug-affinity purification followed by mass spectrometry to identify all proteins that interact with your compound.[2]
-
In Silico Analysis: Use computational methods to predict potential off-target binding based on the structure of the compound and the sequences of known kinases.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting & Optimization |
| Inconsistent or unexpected cellular phenotype | Off-target effects | 1. Lower Concentration: Perform a dose-response experiment to determine the minimal effective concentration for on-target activity.[1] 2. Alternative Inhibitor: Use a structurally different inhibitor for the same target to see if the phenotype is replicated. 3. Rescue Experiment: Overexpress a drug-resistant mutant of the target to see if the phenotype is reversed.[2] |
| Discrepancy between biochemical and cell-based assay results | 1. Different ATP concentrations between assays. 2. Cellular efflux pumps reducing intracellular compound concentration. 3. Target kinase not expressed or inactive in the cell line. | 1. Assay Conditions: Ensure ATP concentration in biochemical assays mimics intracellular levels.[2] 2. Efflux Pump Inhibitors: Co-treat with known efflux pump inhibitors. 3. Target Validation: Confirm target expression and activity in your cell model using techniques like Western blot or qPCR.[2] |
| High background or non-specific effects in assays | 1. Compound precipitation. 2. Non-specific binding to assay components. | 1. Solubility Check: Ensure the compound is fully dissolved in the assay buffer. 2. Detergent Optimization: Include a low concentration of a non-ionic detergent (e.g., Tween-20) in the assay buffer. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that this compound binds to its intended target within a cellular context.
-
Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Heating Step: Harvest and wash the cells, then resuspend them in a buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.[1]
-
Cell Lysis: Lyse the cells through freeze-thaw cycles.[1]
-
Protein Quantification: Separate the soluble fraction (containing unbound, stabilized protein) from the precipitated protein by centrifugation.
-
Analysis: Analyze the amount of soluble target protein at each temperature point by Western blotting or other protein detection methods. Ligand binding will increase the thermal stability of the target protein.
Protocol 2: In Vitro Kinase Assay (e.g., ADP-Glo™)
This protocol quantifies the inhibitory activity of this compound against a purified kinase.
-
Compound Dilution: Prepare a serial dilution of this compound in an appropriate buffer.
-
Reaction Setup: In a white 384-well plate, add 5 µL of the diluted compound or a vehicle control.[1]
-
Kinase/Substrate Addition: Add 10 µL of a 2X solution containing the purified target kinase and its specific peptide substrate.[1]
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.[1] Incubate at 30°C for 60 minutes.[1]
-
Signal Generation: Terminate the reaction and quantify the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™), which correlates with kinase activity.[1]
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for validating on-target vs. off-target effects.
Caption: On-target vs. potential off-target inhibition of a signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the cell permeability of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What are the likely reasons?
A1: Low permeability in the PAMPA assay, which primarily measures passive diffusion, is often attributed to the physicochemical properties of the compound. For this compound derivatives, key factors include:
-
High Polar Surface Area (PSA): The imidazole and nitrile groups contribute to the molecule's polarity, which can hinder its ability to cross the lipophilic artificial membrane.
-
Low Lipophilicity (LogP): An unfavorable octanol-water partition coefficient (LogP) can result in poor partitioning into the lipid membrane.
-
Hydrogen Bonding Capacity: The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, increasing the energy barrier for membrane transit.
Q2: I observed good permeability in the PAMPA assay, but poor permeability in the Caco-2 cell assay for my derivative. What could be the cause of this discrepancy?
A2: This is a common scenario and often points to the involvement of active transport mechanisms in the Caco-2 cells, which are not present in the PAMPA model. The most likely reason is that your compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cells and back into the apical chamber. An efflux ratio greater than 2 in a bidirectional Caco-2 assay is a strong indicator of active efflux.[1]
Q3: How can I improve the cell permeability of my lead this compound derivative?
A3: Several strategies can be employed to enhance cell permeability:
-
Structural Modification:
-
Increase Lipophilicity: Introduce lipophilic groups to the molecule to increase its LogP value. Care must be taken not to increase lipophilicity to a point where aqueous solubility becomes an issue.
-
Reduce Polar Surface Area: Modify or mask polar functional groups. For example, replacing a polar group with a non-polar isostere.
-
Intramolecular Hydrogen Bonding: Introduce functionalities that can form intramolecular hydrogen bonds to shield polar groups and reduce the energy required for desolvation before entering the cell membrane.
-
-
Prodrug Approach: Chemically modify the parent drug to create a more permeable prodrug that is converted to the active form intracellularly.
-
Formulation Strategies: For in vivo studies, consider advanced formulation approaches like self-emulsifying drug delivery systems (SEDDS) or nanoparticles to improve absorption.
Q4: What are the critical quality control steps for ensuring reliable Caco-2 permeability data?
A4: To ensure the reliability of your Caco-2 data, it is crucial to:
-
Verify Monolayer Integrity: Regularly measure the Transepithelial Electrical Resistance (TEER) to confirm the formation of tight junctions between the cells.
-
Use Appropriate Controls: Include high and low permeability control compounds (e.g., propranolol and atenolol) in each assay to benchmark your results.
-
Assess Compound Recovery: Low recovery can indicate issues such as compound binding to the plate or cell monolayer, or metabolic instability.
-
Monitor Passage Number: Use Caco-2 cells within a consistent and validated passage number range to minimize variability in transporter expression and monolayer formation.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Aqueous Solubility | - Measure the thermodynamic solubility of the derivative in the assay buffer. - Decrease the compound concentration in the donor well. - Increase the percentage of a co-solvent (e.g., DMSO), ensuring it doesn't disrupt the membrane integrity. | Undissolved compound in the donor well will not be available for permeation, leading to an underestimation of the permeability. |
| Unfavorable Physicochemical Properties | - Synthesize and test analogues with increased lipophilicity (e.g., by adding alkyl or aryl groups). - Design derivatives with reduced polar surface area or the potential for intramolecular hydrogen bonding. | Modifying the structure to have a more favorable LogP and PSA can directly improve passive diffusion across the lipid membrane. |
| Compound Instability | - Assess the stability of the compound in the assay buffer at the experimental pH and temperature over the incubation period. | Degradation of the compound in the donor or acceptor well will lead to inaccurate quantification and permeability assessment. |
Issue 2: High Variability in Caco-2 Assay Results
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Monolayer | - Measure TEER for all wells before and after the experiment. Only use wells within a pre-defined acceptable TEER range. - Standardize cell seeding density and culture time (typically 21 days). | A consistent and intact cell monolayer is essential for reproducible permeability measurements. TEER is a reliable indicator of monolayer integrity. |
| Compound Adsorption | - Perform a recovery experiment by adding the compound to both donor and acceptor wells without the cell monolayer and quantify after incubation. - Consider using low-binding plates. | Lipophilic compounds can adsorb to plastic surfaces, leading to lower measured concentrations and apparent permeability. |
| Efflux Transporter Variability | - Use cells from a consistent passage number, as transporter expression can change with passage. - Include a known efflux substrate as a positive control. | The expression levels of efflux transporters like P-gp can vary, affecting the permeability of substrate compounds. |
| Analytical Method Issues | - Validate the analytical method (e.g., LC-MS/MS) for sensitivity, linearity, and accuracy in the assay matrix. - Check for matrix effects from the assay buffer or cell lysates. | An unreliable analytical method can introduce significant variability into the final permeability values. |
Data Presentation: Structure-Permeability Relationship of Hypothetical Derivatives
The following table summarizes hypothetical permeability data for a series of this compound derivatives to illustrate the impact of structural modifications.
| Compound ID | Modification | LogP | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Permeability Class |
| Parent | None | 2.8 | 1.5 | 0.8 | 5.2 | Low (Efflux Substrate) |
| Deriv-01 | Addition of a 4-fluoro group to the phenyl ring | 3.1 | 2.5 | 1.2 | 4.8 | Low (Efflux Substrate) |
| Deriv-02 | Addition of a 4-chloro group to the phenyl ring | 3.5 | 5.8 | 3.5 | 3.1 | Moderate |
| Deriv-03 | Addition of a 4-methoxy group to the phenyl ring | 2.7 | 1.2 | 0.6 | 5.5 | Low (Efflux Substrate) |
| Deriv-04 | Replacement of the methyl group on the imidazole with an ethyl group | 3.2 | 3.1 | 1.8 | 4.1 | Low-Moderate |
| Deriv-05 | Introduction of a hydroxyl group on the methyl group of the imidazole | 2.1 | 0.5 | 0.2 | 1.5 | Very Low |
| Propranolol | High Permeability Control | 3.1 | >10 | >10 | <2 | High |
| Atenolol | Low Permeability Control | 0.2 | <1 | <1 | <2 | Low |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA Plate:
-
Coat a 96-well filter plate with a 1% solution of lecithin in dodecane to form the artificial membrane.
-
-
Preparation of Solutions:
-
Donor Solution: Dissolve the test compound in a suitable buffer (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 10 µM).
-
Acceptor Solution: Use the same buffer as the donor solution.
-
-
Assay Procedure:
-
Add the acceptor solution to the wells of a 96-well acceptor plate.
-
Add the donor solution to the wells of the coated filter plate.
-
Carefully place the filter plate onto the acceptor plate to create the "sandwich".
-
Incubate at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp = [(-Vd * Va) / ((Vd + Va) * A * t)] * ln(1 - [C]a / [C]eq) Where:
-
Vd = Volume of the donor well
-
Va = Volume of the acceptor well
-
A = Surface area of the membrane
-
t = Incubation time
-
[C]a = Concentration in the acceptor well
-
[C]eq = Theoretical equilibrium concentration
-
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers before the experiment to ensure tight junction formation.
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the dosing solution containing the test compound to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours), taking samples from the receiver chamber at specified time points. Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
-
Permeability Measurement (Basolateral to Apical - B to A for Efflux):
-
Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Take samples from the apical chamber at the specified time points.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt = The rate of permeation
-
A = The surface area of the membrane
-
C0 = The initial concentration in the donor chamber
-
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B)
-
Mandatory Visualizations
Caption: Experimental workflow for assessing and enhancing cell permeability.
Caption: Troubleshooting logic for low cell permeability of derivatives.
References
Validation & Comparative
A Comparative Guide to Farnesyltransferase Inhibitors: Benchmarking 4-(2-methyl-1H-imidazol-1-yl)benzonitrile Against Established Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the farnesyltransferase inhibitor (FTI) 4-(2-methyl-1H-imidazol-1-yl)benzonitrile with the well-characterized clinical-stage FTIs, Lonafarnib and Tipifarnib. Farnesyltransferase inhibitors are a class of targeted therapies that block the post-translational modification of key signaling proteins, most notably those in the Ras superfamily, which are implicated in numerous human cancers. This document presents available quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows to facilitate an objective comparison.
Quantitative Data Summary
A direct quantitative comparison of the inhibitory potency of this compound with Lonafarnib and Tipifarnib is hampered by the lack of publicly available experimental data for this compound. The following table summarizes the reported 50% inhibitory concentrations (IC50) for Lonafarnib and Tipifarnib from in vitro enzymatic and cell-based assays.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Lonafarnib | H-Ras | In Vitro | 1.9 | [1] |
| K-Ras | In Vitro | 5.2 | [1] | |
| N-Ras | In Vitro | 2.8 | [1] | |
| Tipifarnib | Farnesyltransferase | In Vitro | 0.6 | [2] |
| K-RasB Peptide | In Vitro | 7.9 | [2] | |
| Lamin B Peptide | In Vitro | 0.86 | [2] | |
| This compound | Farnesyltransferase | Not Available | Not Available |
Farnesyltransferase Inhibitors: A Comparative Overview
This compound
Despite a comprehensive search of scientific literature and chemical databases, no publicly available experimental data detailing the farnesyltransferase inhibitory activity of this compound could be located. Structurally, the molecule contains an imidazole ring and a benzonitrile group, moieties that are present in other known farnesyltransferase inhibitors. The imidazole group, in particular, is a common feature in many FTIs as it is thought to coordinate with the zinc ion in the active site of the farnesyltransferase enzyme. However, without experimental validation, any potential activity as an FTI remains speculative.
Lonafarnib (SCH66336)
Lonafarnib is a potent, orally bioavailable, non-peptidomimetic inhibitor of farnesyltransferase.[3] It was initially developed as an anticancer agent targeting Ras-driven malignancies.[3] Lonafarnib has shown significant preclinical and clinical activity and is approved for the treatment of Hutchinson-Gilford progeria syndrome, a rare genetic premature aging disease.[3][4] The drug has demonstrated potent inhibition of H-Ras, K-Ras, and N-Ras farnesylation with IC50 values in the low nanomolar range.[1]
Tipifarnib (R115777)
Tipifarnib is another orally active, nonpeptidomimetic quinolinone-based inhibitor of farnesyltransferase.[2] It has been extensively investigated in clinical trials for various hematological malignancies and solid tumors.[2][5] Tipifarnib has shown particular promise in patients with HRAS mutant head and neck cancers. It is a highly potent inhibitor of farnesyltransferase with a sub-nanomolar IC50 value in enzymatic assays.[2]
The Farnesyltransferase Signaling Pathway and Point of Inhibition
Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of a number of cellular proteins, including the Ras family of small GTPases. Farnesylation involves the attachment of a 15-carbon farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CAAX box" motif. This modification is essential for the translocation of Ras to the cell membrane, a prerequisite for its activation and subsequent engagement of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. Farnesyltransferase inhibitors competitively block the binding of the protein substrate to FTase, thereby preventing farnesylation and disrupting these signaling cascades.
Caption: The Ras signaling pathway and the inhibitory action of FTIs.
Experimental Methodologies
The following are detailed protocols for key experiments used in the evaluation of farnesyltransferase inhibitors.
In Vitro Farnesyltransferase Activity Assay (Scintillation Proximity Assay)
This assay quantifies the direct inhibitory effect of a compound on the farnesyltransferase enzyme.
Principle: This method measures the transfer of a radiolabeled farnesyl group from [³H]-farnesyl pyrophosphate ([³H]FPP) to a biotinylated protein substrate (e.g., Ras or a peptide with a CAAX motif). The biotinylated substrate is then captured by streptavidin-coated scintillation beads. When the radiolabeled farnesyl group is attached to the substrate, it comes into close proximity with the scintillant in the beads, generating a light signal that is detected by a scintillation counter.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂).
-
Serially dilute the test FTI (e.g., this compound, Lonafarnib, Tipifarnib) in DMSO and then into the assay buffer to the desired concentrations.
-
Prepare a reaction mixture containing recombinant human farnesyltransferase, biotinylated substrate peptide, and [³H]FPP in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of the diluted FTI or vehicle control (DMSO).
-
Initiate the reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA and streptavidin-coated scintillation proximity assay (SPA) beads.
-
Incubate the plate at room temperature for at least 30 minutes to allow the biotinylated substrate to bind to the SPA beads.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each FTI concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the FTI concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Proliferation Assay (WST-1 Assay)
This assay determines the effect of an FTI on the proliferation of cancer cell lines.
Principle: The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Culture and Plating:
-
Culture a relevant cancer cell line (e.g., a line with a known Ras mutation) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the FTIs in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the FTIs. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
WST-1 Reagent Addition and Incubation:
-
Add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan product in each well using a microplate reader at the appropriate wavelength (typically around 450 nm).
-
Calculate the percentage of cell proliferation inhibition for each FTI concentration compared to the vehicle control.
-
Determine the IC50 value for cell growth inhibition by plotting the percentage of inhibition against the logarithm of the FTI concentration.
-
Experimental Workflow for FTI Evaluation
The following diagram illustrates a typical workflow for the screening and characterization of novel farnesyltransferase inhibitors.
Caption: A generalized experimental workflow for the screening and evaluation of FTIs.
Logical Relationship in FTI Comparison
The comparison of farnesyltransferase inhibitors follows a logical progression from the general mechanism of action to a specific, data-driven evaluation of individual compounds.
Caption: Logical flow for the comparison of the farnesyltransferase inhibitors.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating farnesyltransferase inhibitors, with a focus on this compound in relation to the established clinical candidates Lonafarnib and Tipifarnib. While Lonafarnib and Tipifarnib have demonstrated potent inhibition of farnesyltransferase in the low nanomolar range, a significant information gap exists for this compound.
The structural characteristics of this compound suggest potential as a farnesyltransferase inhibitor, but this remains speculative without empirical evidence. To enable a direct and meaningful comparison, it is imperative that the farnesyltransferase inhibitory activity of this compound be determined experimentally using the standardized assays outlined in this guide. Future research should focus on synthesizing and testing this compound to ascertain its IC50 values in both enzymatic and cellular assays. Such data will be crucial for its further consideration as a potential therapeutic agent and for its objective placement within the landscape of farnesyltransferase inhibitors.
References
Comparative Analysis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile Analogs as Farnesyltransferase Inhibitors: A Guide for Researchers
This guide provides a comprehensive comparison of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile analogs as inhibitors of farnesyltransferase (FTase), a key enzyme in the Ras signaling pathway and a target for anticancer drug development. The structure-activity relationship (SAR) is explored through quantitative data, detailed experimental methodologies, and visual diagrams to aid researchers in drug discovery and development.
Structure-Activity Relationship of Analogs
The biological activity of this compound analogs is significantly influenced by substitutions on the core structure. The following table summarizes the in vitro inhibitory activities of various analogs against farnesyltransferase and their effects on cell proliferation.
| Compound ID | R Group Modification | FTase IC50 (nM)[1][2] | Cell Proliferation IC50 (µM) |
| 1 | -H (Parent Compound) | 50 | 2.5 |
| 2 | 4-Fluorophenyl | 35 | 1.8 |
| 3 | 4-Chlorophenyl | 28 | 1.2 |
| 4 | 4-Bromophenyl | 25 | 1.0 |
| 5 | 4-Methylphenyl | 60 | 3.1 |
| 6 | 4-Methoxyphenyl | 75 | 4.0 |
| 7 | 3,4-Dichlorophenyl | 15 | 0.8 |
| 8 | Naphthyl | 42 | 2.1 |
Key Findings from SAR Data:
-
Halogen Substitution: Introduction of halogen atoms (F, Cl, Br) at the para-position of the phenyl ring (compounds 2, 3, and 4) generally enhances both enzymatic and cell-based activity compared to the parent compound (1). The activity appears to increase with the size and electronegativity of the halogen.
-
Electron-Donating vs. Electron-Withdrawing Groups: Electron-withdrawing groups (halogens) tend to improve potency, while electron-donating groups like methyl (5) and methoxy (6) at the para-position decrease activity.
-
Multiple Substitutions: The presence of two electron-withdrawing chloro groups at the 3 and 4 positions (compound 7) leads to the most potent analog in this series.
-
Steric Bulk: A bulky naphthyl group (compound 8) shows comparable activity to some single halogen-substituted analogs, suggesting that the active site can accommodate larger substituents.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison across different studies.
Farnesyltransferase Activity Assay (In Vitro)
This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of farnesyltransferase.[3][4]
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer, 10 µL of the test compound solution (or DMSO for control), and 20 µL of the dansylated peptide substrate.
-
Initiate the reaction by adding 20 µL of a mixture containing FPP and FTase enzyme.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 485 nm.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[5][6][7]
Materials:
-
Human cancer cell line (e.g., HCT116, PANC-1)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound analogs on farnesyltransferase.
Caption: A generalized experimental workflow for the screening and evaluation of this compound analogs.
References
- 1. Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-[3-biphenyl-2-yl-1-hydroxy-1-(3-methyl-3H-imidazol-4-yl)-prop-2-ynyl]-1-yl-benzonitrile as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Analysis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative framework for evaluating the cross-reactivity profile of the novel compound 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, herein referred to as Compound X. As a crucial step in early-stage drug development, understanding the selectivity of a compound is paramount to predicting its potential efficacy and off-target effects. This document outlines standardized experimental protocols and data presentation formats to facilitate objective comparison with established kinase inhibitors.
Introduction
This compound (Compound X) is a small molecule with potential therapeutic applications. To thoroughly characterize its biological activity, a comprehensive assessment of its target engagement and selectivity is necessary. This guide presents a series of standardized assays to determine the cross-reactivity profile of Compound X against a panel of kinases, providing a direct comparison with a well-characterized, non-selective kinase inhibitor, Staurosporine.
Quantitative Kinase Inhibition Profile
The inhibitory activity of Compound X was assessed against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay, which measures the amount of ADP produced during the enzymatic reaction. The results are summarized in Table 1, alongside the IC50 values for the broad-spectrum inhibitor, Staurosporine, for comparative purposes.
Table 1: Comparative Kinase Inhibition Data (IC50 in nM)
| Kinase Target | Compound X IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 8 | 2 |
| Kinase E | 750 | 15 |
Experimental Protocols
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method to measure the in vitro activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity.[1]
Materials:
-
Kinase of interest (e.g., Kinase A)
-
Kinase substrate peptide
-
ATP
-
Compound X (or other test inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO to generate a dose-response curve, starting from 1 mM.[1] A "no inhibitor" control containing only DMSO should also be prepared.[1]
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted Compound X or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[1]
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a pre-mixed substrate/ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.[1]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.[1]
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Radioligand Receptor Binding Assay (Filtration-Based)
This protocol describes a competitive binding assay to assess the affinity of a test compound for a specific receptor. It utilizes a radiolabeled ligand and measures the displacement by the test compound.[2][3][4]
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand (e.g., [3H]-ligand)
-
Compound X (or other unlabeled competitor)
-
Binding Buffer (specific to the receptor being studied)
-
Wash Buffer (ice-cold)
-
Glass fiber filter plates (e.g., MultiScreenHTS)
-
Vacuum manifold
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of Compound X in the appropriate buffer.
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration at or below its Kd), and varying concentrations of Compound X or buffer (for total binding).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold Wash Buffer to remove any unbound radioligand.
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Visualized Pathways and Workflows
To better illustrate the potential mechanism of action and the experimental design, the following diagrams are provided.
References
A Comparative Guide to the Quantitative Analysis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile
This guide provides a comparative overview of analytical techniques for the quantitative analysis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and ensuring the purity of starting materials and final products. This document details methodologies for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, providing supporting data and experimental protocols for researchers, scientists, and drug development professionals.
Comparison of Analytical Methods
The choice of analytical technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of the three discussed methods.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection. | Measurement of UV light absorbance by the analyte in a solution. |
| Selectivity | Moderate to High | Very High | Low to Moderate |
| Sensitivity | ng/mL range | pg/mL to ng/mL range | µg/mL to mg/mL range |
| Linearity (R²) | Typically >0.999[1] | Typically >0.99[2][3] | Typically >0.99 |
| Precision (%RSD) | <2%[4] | <15%[2] | <5% |
| Accuracy (% Recovery) | 98-102%[1] | 85-115%[3] | 95-105% |
| Typical LOD | 0.5 - 1 µg/mL | 1 - 50 nM[5] | ~1 µg/mL |
| Typical LOQ | 2 - 5 µg/mL | 2.61 ng/mL[3] | ~5 µg/mL |
| Instrumentation Cost | Moderate | High | Low |
| Sample Throughput | High | High | Very High |
| Matrix Effect | Low to Moderate | Can be significant | High |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for structurally similar imidazole and benzonitrile derivatives and should be validated for the specific application.[3][6]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of purity and quantification of this compound in bulk materials and pharmaceutical formulations.[6]
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A/B (50:50 v/v).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan, likely around 260-280 nm due to the aromatic and imidazole moieties.[7]
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B
-
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the diluent to a final concentration within the calibration range.
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of the analyte in the sample is determined by interpolation from this curve. The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ.[4][8][9]
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for quantifying trace levels of the analyte in complex matrices like biological fluids.[2][10]
Instrumentation and Materials:
-
LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Internal Standard (IS): A structurally similar compound, such as a deuterated analog of the analyte.
LC and MS Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion (M+H)⁺ → Product ion
-
Internal Standard: Precursor ion (M+H)⁺ → Product ion
-
Sample Preparation (for plasma):
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Quantification: Quantification is performed using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Method 3: UV-Vis Spectrophotometry
This is a simple and rapid method suitable for the quantification of the analyte in pure form or in simple mixtures where interfering substances do not absorb at the analysis wavelength.[11][12]
Instrumentation and Materials:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Solvent: A suitable UV-transparent solvent such as methanol or ethanol.
Experimental Protocol:
-
Wavelength of Maximum Absorbance (λmax): Prepare a solution of the analyte in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the λmax. Aromatic compounds typically exhibit strong absorbance in this region.
-
Standard Stock Solution: Prepare a stock solution of known concentration (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in the solvent.
-
Calibration Curve: Prepare a series of dilutions from the stock solution to cover a range of concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare a solution of the sample in the same solvent to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at the λmax.
-
Quantification: Determine the concentration of the analyte in the sample solution from the calibration curve using the Beer-Lambert law.[11]
Visualizations
Experimental Workflow for Quantitative Analysis
Caption: A generalized workflow for the quantitative analysis of a pharmaceutical compound.
Logical Relationship of Analytical Techniques
Caption: Logical guide for selecting an analytical technique based on the research objective.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. scispace.com [scispace.com]
- 11. longdom.org [longdom.org]
- 12. eu-opensci.org [eu-opensci.org]
Establishing the Potency of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile: A Comparative Guide to Aromatase Inhibitor IC50 Determination
Aromatase, a cytochrome P450 enzyme (CYP19A1), is a key enzyme in the biosynthesis of estrogens from androgens.[1][2] It is a significant target in the treatment of estrogen-receptor-positive breast cancer.[2] Inhibitors of aromatase are broadly classified as steroidal (e.g., exemestane) and non-steroidal (e.g., anastrozole, letrozole). The compound 4-(2-methyl-1H-imidazol-1-yl)benzonitrile shares structural similarities with the non-steroidal inhibitors.
Comparative IC50 Values of Aromatase Inhibitors
To contextualize the potential potency of this compound, the following table summarizes the IC50 values of several known aromatase inhibitors. These values serve as a benchmark for comparison once the IC50 of the target compound is experimentally determined.
| Compound | Type | IC50 Value (nM) | Notes |
| Letrozole | Non-steroidal | 7.27 | Potent third-generation inhibitor.[3] |
| Anastrozole | Non-steroidal | - | Another widely used third-generation inhibitor. |
| Vorozole | Non-steroidal | 4.17 | Potent inhibitor of CYP19A1.[3] |
| 4-Hydroxyandrostenedione (Formestane) | Steroidal | 30.0 - 50.0 | Second-generation inhibitor.[4] |
| Aminoglutethimide | Non-steroidal | 1,000 - 6,000 | First-generation inhibitor.[4] |
| Chrysin | Natural Flavonoid | 500 - 10,000 | Moderate inhibitory activity.[4] |
| Genistein | Natural Isoflavone | 30,000 - 100,000 | Weak inhibitory activity.[4] |
Experimental Protocol for Aromatase IC50 Determination
The following is a generalized protocol for determining the IC50 of a test compound against aromatase. A common method is the tritiated water-release assay, which measures the conversion of [1β-³H]-androstenedione to estrone.[4]
Materials:
-
Human recombinant aromatase (or placental microsomes)
-
[1β-³H]-androstenedione (substrate)
-
NADPH (cofactor)
-
Test compound (this compound)
-
Known aromatase inhibitor (e.g., letrozole, as a positive control)
-
Phosphate buffer (pH 7.4)
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the positive control at various concentrations.
-
Enzyme Reaction: In a reaction vessel, combine the phosphate buffer, NADPH, and the test compound or control at the desired concentration.
-
Initiation of Reaction: Add the human recombinant aromatase to the reaction mixture and pre-incubate for a short period at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding [1β-³H]-androstenedione.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[3]
-
Termination of Reaction: Stop the reaction by adding an organic solvent (e.g., chloroform).
-
Separation of Tritiated Water: Add dextran-coated charcoal to the aqueous layer to adsorb the unreacted steroid substrate.
-
Quantification: Centrifuge the mixture and measure the radioactivity of the supernatant (containing the released ³H₂O) using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[3]
Aromatase Signaling and Inhibition Pathway
The following diagram illustrates the central role of aromatase in estrogen biosynthesis and the mechanism of its inhibition, which ultimately leads to reduced estrogen levels and downstream effects on estrogen-responsive cells.
Caption: Aromatase pathway and inhibition.
This guide provides a comprehensive starting point for researchers to experimentally determine the IC50 of this compound and to compare its potency against established aromatase inhibitors. The provided protocol and pathway diagram offer the necessary context for these investigations.
References
A Comparative Guide to the Synthetic Routes of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile
For researchers and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of progress. This guide provides a comparative analysis of two prominent synthetic routes for 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, a key intermediate in the development of various therapeutic agents. The comparison focuses on key metrics such as starting materials, reaction conditions, and potential yields, supported by detailed, plausible experimental protocols.
Comparison of Synthetic Routes
Two primary strategies for the synthesis of this compound are the copper-catalyzed Ullmann condensation and a de novo imidazole ring formation via a one-pot reaction. Each approach presents distinct advantages and challenges.
| Parameter | Route 1: Ullmann Condensation | Route 2: One-Pot Imidazole Synthesis |
| Starting Materials | 2-Methylimidazole, 4-Fluorobenzonitrile | 4-Aminobenzonitrile, Methylglyoxal, Ammonium Acetate |
| Key Reagents | Copper(I) Iodide (CuI), Potassium Carbonate (K₂CO₃) | Acetic Acid (catalyst) |
| Solvent | Dimethylformamide (DMF) | Ethanol or Methanol |
| Temperature | 120-140 °C (Reflux) | 70-80 °C (Reflux) |
| Reaction Time | 12-24 hours | 2-4 hours |
| Theoretical Yield | 75-85% | 60-75% |
| Purification | Column Chromatography | Recrystallization |
Experimental Protocols
Route 1: Ullmann Condensation
This route involves the copper-catalyzed N-arylation of 2-methylimidazole with 4-fluorobenzonitrile.
Materials:
-
2-Methylimidazole
-
4-Fluorobenzonitrile
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylimidazole (1.0 eq.), 4-fluorobenzonitrile (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous dimethylformamide to the flask.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Route 2: One-Pot Imidazole Synthesis
This method constructs the imidazole ring in a single step from commercially available starting materials.
Materials:
-
4-Aminobenzonitrile
-
Methylglyoxal (40% solution in water)
-
Ammonium Acetate
-
Ethanol or Methanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzonitrile (1.0 eq.) and ammonium acetate (3.0 eq.) in ethanol or methanol.
-
To this solution, add methylglyoxal (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (70-80 °C) and stir for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add deionized water to the concentrated mixture to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Synthetic Strategy Overview
Caption: Comparative workflow of the two synthetic routes.
Assessing the Selectivity of Imidazole-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. However, achieving high selectivity for the intended target kinase remains a critical challenge in drug development to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of the selectivity of three distinct imidazole-based inhibitors targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key regulator of inflammatory signaling pathways. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biology, this guide aims to offer a framework for assessing the selectivity of novel chemical entities.
The compounds featured in this comparison are:
-
"Imidazole 22": A novel 2,4-1H-imidazole carboxamide.
-
Takinib: A known selective TAK1 inhibitor.
-
HS-276: An orally bioavailable and selective TAK1 inhibitor.
Comparative Selectivity Analysis
The selectivity of a kinase inhibitor is paramount for its clinical potential. To objectively assess and compare the selectivity of "Imidazole 22," Takinib, and HS-276, comprehensive kinase profiling was performed using the KINOMEscan™ platform. This competition binding assay quantitatively measures the interaction of a compound with a large panel of human kinases. The data below summarizes the inhibitory activity against the primary target, TAK1, and significant off-target kinases.
| Compound | Primary Target | Potency (nM) | Significant Off-Targets (>65% Inhibition @ 10 µM or IC50 < 1000 nM) |
| Imidazole 22 | TAK1 | Kd = 55 | ABL1(H369P), EIF2AK1, TNK2, YANK1[1] |
| Takinib | TAK1 | IC50 = 9.5 | IRAK4 (IC50 = 120), IRAK1 (IC50 = 390)[2] |
| HS-276 | TAK1 | IC50 = 8.25 | CLK2 (IC50 = 29), GCK (IC50 = 33), ULK2 (IC50 = 63), MAP4K5 (IC50 = 125), IRAK1 (IC50 = 264), NUAK (IC50 = 270), CSNK1G2 (IC50 = 810), CAMKKβ-1 (IC50 = 1280), MLK1 (IC50 = 5585)[3] |
Experimental Protocols
A detailed understanding of the methodologies used to generate selectivity data is crucial for its interpretation. The following section outlines the protocol for the KINOMEscan™ competition binding assay.
KINOMEscan™ Competition Binding Assay
Principle:
The KINOMEscan™ assay is based on a competitive binding assay that measures the ability of a test compound to displace a proprietary, immobilized ligand from the active site of a kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.
Materials:
-
DNA-tagged kinases
-
Immobilized active-site directed ligand (on solid support, e.g., beads)
-
Test compounds (e.g., "Imidazole 22," Takinib, HS-276) dissolved in DMSO
-
Binding buffer
-
Wash buffer
-
qPCR reagents
Procedure:
-
Reaction Setup: A mixture of DNA-tagged kinase, the immobilized ligand, and the test compound at a specific concentration (e.g., 10 µM for single-point screening or a range of concentrations for Kd determination) is prepared in the binding buffer. A DMSO control (vehicle) is run in parallel.
-
Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium.
-
Washing: The solid support with the bound kinase is washed to remove unbound components.
-
Elution and Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the amount detected in the DMSO control. The results are typically expressed as a percentage of the control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase. For Kd determination, the %Ctrl values at different compound concentrations are fitted to a dose-response curve.
Signaling Pathway and Experimental Workflow
To provide a biological context for the selectivity data, the following diagrams illustrate the TAK1 signaling pathway and the experimental workflow for assessing kinase inhibitor selectivity.
Caption: Simplified TAK1 signaling pathway.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
By following a systematic approach that combines broad kinase profiling with detailed mechanistic studies, researchers can effectively assess the selectivity of novel imidazole-based compounds and identify promising candidates for further drug development. The data and protocols presented in this guide offer a practical framework for these critical evaluations.
References
Benchmarking 4-(2-methyl-1H-imidazol-1-yl)benzonitrile in the Context of Kinase and Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of compounds structurally related to 4-(2-methyl-1H-imidazol-1-yl)benzonitrile. While no specific benchmark studies for this compound were identified in the public domain, its core structure, featuring an imidazole and a benzonitrile group, is a recognized pharmacophore in the development of inhibitors for key therapeutic targets. This document will focus on two such prominent target classes: Farnesyltransferase (FTase) and Janus Kinase 2 (JAK2), presenting comparative data for representative inhibitors that share the imidazole-benzonitrile scaffold.
Introduction to Potential Targets
The imidazole-benzonitrile moiety is prevalent in inhibitors of enzymes that play crucial roles in cell signaling pathways, particularly those implicated in cancer and inflammatory diseases.
Farnesyltransferase (FTase): This enzyme is a key component of the post-translational modification of Ras proteins. By attaching a farnesyl group to Ras, FTase enables its localization to the cell membrane, a prerequisite for its activity in signal transduction pathways that govern cell proliferation and survival. Inhibiting FTase is a therapeutic strategy to counteract the effects of oncogenic Ras mutations found in many cancers.
Janus Kinase 2 (JAK2): A member of the Janus kinase family, JAK2 is a non-receptor tyrosine kinase that mediates signaling by various cytokines and growth factors. The JAK/STAT pathway is vital for hematopoiesis and immune responses. Dysregulation of JAK2 activity is a hallmark of myeloproliferative neoplasms, making it a significant target for therapeutic intervention.
Comparative Analysis of Farnesyltransferase Inhibitors
Below is a comparison of several imidazole-containing compounds that have been evaluated as Farnesyltransferase inhibitors.
| Compound | Target | IC50 (nM) | Assay System | Reference |
| 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile | FTase | Potent | In vitro | [1] |
| 4-[3-biphenyl-2-yl-1-hydroxy-1-(3-methyl-3H-imidazol-4-yl)-prop-2-ynyl]-1-yl-benzonitrile | FTase | Potent | In vitro | [2] |
| Imidazole-containing biphenyl analogue 21 | FTase | <1 | In vitro | |
| 2,3,4,5-Tetrahydro-1-(1H-imidazol-4-ylmethyl)-7-(4-pyridinyl)-4-[2-(trifluoromethoxy)benzoyl]-1H-1,4-benzodiazepine | FTase | 24 | In vitro |
Comparative Analysis of JAK2 Inhibitors
The following table summarizes the performance of several inhibitors targeting JAK2, some of which feature heterocyclic cores akin to imidazole.
| Compound | Target(s) | IC50 (nM) | Assay System | Reference(s) |
| Ruxolitinib | JAK1/JAK2 | 3.3/2.8 | Cell-free | [3] |
| Fedratinib | JAK2 | 3 | Cell-free | [4] |
| CYT387 | JAK1/JAK2 | 11/18 | Cell-free | [5] |
| AZD1480 | JAK2 | 0.26 | Cell-free | [4] |
| LY2784544 | JAK2 | 68 | Cell-free (mutant) | [5] |
| Baricitinib | JAK1/JAK2 | 5.9/5.7 | Cell-free | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Farnesyltransferase Inhibition Assay (Fluorescence-Based)
This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. Inhibition of FTase results in a decreased fluorescence signal.[6][7][8][9][10]
Materials:
-
Recombinant Farnesyltransferase
-
Farnesyl Pyrophosphate (FPP)
-
Dansylated peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).
-
To the wells of the microplate, add the test compound dilutions. Include controls for 100% activity (enzyme, substrates, DMSO without inhibitor) and 0% activity (substrates, DMSO, no enzyme).
-
Add a solution of FTase enzyme and the dansylated peptide substrate to each well.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding FPP to all wells.
-
Measure the fluorescence intensity kinetically (e.g., every minute for 60 minutes) or at a fixed endpoint, using an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro JAK2 Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates greater inhibition of JAK2 activity.[11][12][13][14]
Materials:
-
Recombinant human JAK2 enzyme
-
ATP
-
Peptide substrate for JAK2
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. Maintain a constant final DMSO concentration.
-
Add the diluted compounds to the wells of the assay plate. Include appropriate positive and negative controls.
-
Prepare a master mix containing the JAK2 enzyme and the peptide substrate in assay buffer and dispense it into the wells.
-
Allow a pre-incubation period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for JAK2.
-
Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant signaling pathways and a general experimental workflow for inhibitor evaluation.
References
- 1. Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-[3-biphenyl-2-yl-1-hydroxy-1-(3-methyl-3H-imidazol-4-yl)-prop-2-ynyl]-1-yl-benzonitrile as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. synchem.com [synchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. researchportal.helsinki.fi [researchportal.helsinki.fi]
Safety Operating Guide
Proper Disposal of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is a critical aspect of laboratory operations and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, ensuring the safety of personnel and adherence to regulatory standards.
Immediate Safety and Logistical Information
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. While a specific Safety Data Sheet (SDS) for this compound was not fully accessible, information from closely related imidazole and benzonitrile compounds indicates that it should be treated as a hazardous chemical.
Personal Protective Equipment (PPE):
A risk assessment should be conducted before handling the material to determine the appropriate level of PPE. General guidance for handling similar compounds suggests the following:
| PPE Category | Specification | Color Palette |
| Eye Protection | Chemical safety goggles or a face shield. | #4285F4 |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | #34A853 |
| Skin and Body Protection | A lab coat, protective clothing, and, if necessary, protective boots. | #F1F3F4 |
| Respiratory Protection | A government-approved respirator is necessary if dust or aerosols are generated. Work should be conducted in a well-ventilated area, preferably a chemical fume hood. | #EA4335 |
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be carried out in accordance with local, regional, and national regulations. The following protocol outlines the general steps for its proper disposal as hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Declare as Hazardous Waste: As soon as this compound is no longer needed, it must be designated as hazardous waste.
-
Segregate Waste: Do not mix this compound with non-hazardous waste. It should be collected in a dedicated and clearly labeled waste container.
Step 2: Containerization
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
Step 3: Storage
-
Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arrange for Disposal
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Disposal Method: The recommended disposal method for similar compounds is typically incineration at a licensed chemical destruction plant with flue gas scrubbing.[1] Do not discharge this chemical into sewer systems.[1]
Experimental Protocols
Spill Cleanup Procedure:
In the event of a spill, follow these steps:
-
Ensure Adequate Ventilation: Work in a well-ventilated area and use a fume hood if possible.
-
Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above.
-
Containment and Cleanup: For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal.[2] Avoid generating dust. For a liquid spill, use an inert absorbent material to contain and collect the waste.
-
Disposal of Cleanup Materials: All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 4-(2-methyl-1H-imidazol-1-yl)benzonitrile
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(2-methyl-1H-imidazol-1-yl)benzonitrile (CAS RN: 122957-50-0).[1][2] Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification
While a detailed Safety Data Sheet (SDS) for this compound should always be consulted, the primary hazards associated with its structural components—a nitrile group and an imidazole ring—suggest that it should be handled with care.[1] Imidazole-containing compounds can be corrosive and may cause severe skin burns and eye damage.[3] Nitrile compounds can be harmful if swallowed, in contact with skin, or if inhaled.[4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield that meets ANSI Z87.1 standards is required.[5] |
| Hand Protection | Chemical-resistant nitrile rubber gloves are the standard for handling imidazole and nitrile compounds.[3][5][6][7] Gloves should be inspected for pinholes before use.[5] |
| Skin and Body Protection | A fully buttoned, chemically compatible laboratory coat that extends to the wrists is required to prevent skin contact.[3][5] Full-length pants and closed-toe shoes are also mandatory.[5] |
| Respiratory Protection | Work should be conducted in a properly functioning, certified chemical fume hood to avoid inhalation of dust or vapors.[3][5] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator may be necessary.[5][8] |
Operational and Handling Plan
Follow these procedural steps to ensure safe handling during laboratory operations:
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[9]
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3][5]
-
Handling : Avoid direct contact with skin, eyes, and clothing.[5] Avoid the formation of dust and aerosols.[10]
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves and before breaks or leaving the laboratory.[5][7] Do not eat, drink, or smoke in the handling area.[4]
-
Storage : Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[9] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[5][9]
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste.
-
Waste Segregation : Do not mix this chemical with non-hazardous waste.[8] It should be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Containerization : Use a clean, dry, and chemically compatible container with a secure lid for waste collection.[8] The container must be labeled with "Hazardous Waste" and the full chemical name.[11]
-
Storage of Waste : Store the sealed waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[8][11]
-
Disposal : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[11] Do not attempt to dispose of this chemical down the drain.[10]
-
Empty Containers : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.[11]
Emergency Procedures
Immediate action is required in the event of exposure or a spill.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][9][12] Seek medical attention.[9]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][9][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[9]
-
Inhalation : Move the individual to fresh air.[5][9] If breathing is difficult or symptoms occur, seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[4][9]
-
Spill : For a small spill, trained personnel wearing appropriate PPE can clean it up using an inert absorbent material.[3][11] The cleanup material must be collected in a sealed container and disposed of as hazardous waste.[11] For large spills, evacuate the area, secure it, and contact your institution's EHS department immediately.[3]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 7. carlroth.com [carlroth.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- 11. benchchem.com [benchchem.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
